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  • Product: 2-Cyclopropylcyclohexan-1-ol
  • CAS: 408523-00-2

Core Science & Biosynthesis

Foundational

An In-depth Technical Guide to the Thermodynamic Stability of 2-Cyclopropylcyclohexan-1-ol Conformers

Abstract In the landscape of medicinal chemistry and drug development, the three-dimensional architecture of a molecule is a paramount determinant of its biological activity. Substituted cyclohexanes represent a ubiquito...

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Author: BenchChem Technical Support Team. Date: April 2026

Abstract

In the landscape of medicinal chemistry and drug development, the three-dimensional architecture of a molecule is a paramount determinant of its biological activity. Substituted cyclohexanes represent a ubiquitous scaffold in pharmaceuticals, and a nuanced understanding of their conformational preferences is critical for rational drug design. This technical guide provides an in-depth analysis of the thermodynamic stability of the conformers of 2-cyclopropylcyclohexan-1-ol, a molecule presenting a fascinating interplay of steric and electronic effects. We will dissect the conformational landscape of both cis and trans stereoisomers, leveraging established principles of conformational analysis and exploring the unique influence of the cyclopropyl group. This guide is intended for researchers, scientists, and drug development professionals seeking a comprehensive understanding of the stereochemical nuances of this and related molecular systems.

Foundational Principles of Cyclohexane Conformational Analysis

The chair conformation is the most stable arrangement of the cyclohexane ring, as it minimizes both angle and torsional strain. In a substituted cyclohexane, the substituents can occupy one of two positions: axial or equatorial. The relative stability of the two possible chair conformers is primarily dictated by the steric strain experienced by the substituents.

A key metric in this analysis is the A-value , which quantifies the Gibbs free energy difference between the axial and equatorial conformations of a monosubstituted cyclohexane.[1] A larger A-value signifies a greater preference for the substituent to occupy the more spacious equatorial position to avoid destabilizing 1,3-diaxial interactions .[2][3] These are steric repulsions between an axial substituent and the axial hydrogens on the same face of the ring.[4]

The Stereoisomers of 2-Cyclopropylcyclohexan-1-ol

2-Cyclopropylcyclohexan-1-ol can exist as two diastereomers: cis and trans. For each diastereomer, a ring flip interconverts two chair conformations.

  • trans-2-Cyclopropylcyclohexan-1-ol : The two chair conformers have either both substituents in the axial positions (diaxial) or both in the equatorial positions (diequatorial).

  • cis-2-Cyclopropylcyclohexan-1-ol : In both chair conformers, one substituent is axial and the other is equatorial.

A qualitative analysis based on the A-values of the individual substituents would suggest that conformers with the bulky cyclopropyl and hydroxyl groups in equatorial positions would be more stable. However, the 1,2-disubstituted pattern introduces additional complexities, including gauche interactions and the potential for intramolecular hydrogen bonding, which we will explore in detail.

The Unique Influence of the Cyclopropyl Group

The cyclopropyl group is not a simple alkyl substituent. Its electronic structure, characterized by "bent" bonds with significant p-character, allows it to engage in unique electronic interactions.[5] Furthermore, recent research on spirocyclopropanes fused to a cyclohexane ring has revealed a surprising "cyclopropyl effect," where the presence of the three-membered ring can shift the conformational equilibrium to favor an adjacent substituent being in the axial position.[6] This effect is attributed to increased torsional strain when the substituent is equatorial. While our target molecule is not a spiro compound, this principle highlights the non-trivial steric and electronic nature of the cyclopropyl group.

Conformational Analysis of trans-2-Cyclopropylcyclohexan-1-ol

The trans isomer can exist in a diequatorial or a diaxial conformation.

  • Diequatorial Conformer : In this arrangement, both the cyclopropyl and hydroxyl groups occupy equatorial positions. This conformation minimizes 1,3-diaxial interactions. However, a gauche-butane-like interaction between the adjacent equatorial cyclopropyl and hydroxyl groups exists.

  • Diaxial Conformer : Here, both substituents are in axial positions, leading to significant 1,3-diaxial interactions with the axial hydrogens on the ring.

Based on established principles, the diequatorial conformer is predicted to be significantly more stable for the trans isomer due to the avoidance of severe 1,3-diaxial steric strain.

Conformational Analysis of cis-2-Cyclopropylcyclohexan-1-ol

The cis isomer presents a more complex scenario, with one substituent axial and the other equatorial in both chair conformers.

  • Conformer 1: Axial Cyclopropyl, Equatorial Hydroxyl : The larger cyclopropyl group occupies the more sterically hindered axial position, leading to 1,3-diaxial interactions. The smaller hydroxyl group is in the equatorial position.

  • Conformer 2: Equatorial Cyclopropyl, Axial Hydroxyl : The cyclopropyl group is in the less hindered equatorial position, while the hydroxyl group is axial.

A simple analysis based on A-values (A-value for OH is ~0.87 kcal/mol[1]) would suggest that the conformer with the larger cyclopropyl group in the equatorial position would be more stable. However, two crucial factors can influence this equilibrium:

  • The "Cyclopropyl Effect" : Drawing a parallel from the "spirocyclopropyl effect," the torsional strain may be altered in a way that lessens the energetic penalty of an axial cyclopropyl group.[6]

  • Intramolecular Hydrogen Bonding : A significant stabilizing interaction can occur in the conformer with an axial hydroxyl group and an equatorial cyclopropyl group. The hydrogen of the axial hydroxyl group can form an intramolecular hydrogen bond with the pseudo-π system of the cyclopropane ring.[5] This interaction would stabilize this conformer, potentially making it the more favored one.

Therefore, for the cis isomer, there is a delicate balance of competing effects. The steric preference for the large cyclopropyl group to be equatorial is countered by the potential for a stabilizing intramolecular hydrogen bond when the hydroxyl group is axial. The dominant conformer will depend on the relative magnitudes of these opposing forces.

Quantitative Data Summary

SubstituentA-Value (kcal/mol)
Hydroxyl (-OH)~0.87[1]
Methyl (-CH3)~1.75[1]
Ethyl (-CH2CH3)~1.79[1]
Isopropyl (-CH(CH3)2)~2.15[1]
Cyclopropyl (-c-C3H5)Not definitively established, but expected to be comparable to or slightly larger than isopropyl.

Experimental and Computational Workflows for Determination of Conformer Stability

To definitively determine the thermodynamic stability of the conformers of 2-cyclopropylcyclohexan-1-ol, a combination of experimental and computational methods is recommended.

Experimental Protocol: NMR Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for conformational analysis. The magnitude of the coupling constant (³J) between vicinal protons is dependent on the dihedral angle between them, as described by the Karplus equation.

Step-by-Step Methodology:

  • Synthesis and Purification : Synthesize and purify the cis and trans isomers of 2-cyclopropylcyclohexan-1-ol.

  • Sample Preparation : Dissolve 5-10 mg of each purified isomer in a suitable deuterated solvent (e.g., CDCl₃, acetone-d₆) in a 5 mm NMR tube.

  • ¹H NMR Data Acquisition : Acquire high-resolution ¹H NMR spectra on a spectrometer with a field strength of 400 MHz or higher.

  • Analysis of Coupling Constants :

    • Identify the signal for the proton on the carbon bearing the hydroxyl group (H-1).

    • Measure the coupling constants between H-1 and the adjacent protons on C-2 and C-6.

    • Large coupling constants (typically 8-13 Hz) are indicative of an axial-axial relationship, while smaller coupling constants (typically 2-5 Hz) suggest axial-equatorial or equatorial-equatorial relationships.[7]

    • By analyzing the multiplicity and coupling constants of the H-1 signal, the predominant chair conformation for each isomer can be determined.

  • Low-Temperature NMR : For a more precise determination of the equilibrium constant between conformers, low-temperature NMR experiments can be performed to slow down the rate of ring flipping, allowing for the observation and integration of signals from both conformers.

Computational Protocol: Quantum Chemical Calculations

Computational chemistry provides a means to model the different conformers and calculate their relative energies.

Step-by-Step Methodology:

  • Structure Generation : Build the 3D structures of all possible chair conformers for both cis and trans isomers of 2-cyclopropylcyclohexan-1-ol using molecular modeling software.

  • Geometry Optimization : Perform geometry optimization for each conformer using a suitable level of theory, such as Density Functional Theory (DFT) with a basis set like B3LYP/6-31G(d,p). This will find the lowest energy structure for each conformer.

  • Frequency Calculations : Perform frequency calculations on the optimized geometries to confirm that they are true energy minima (no imaginary frequencies) and to obtain thermodynamic data such as zero-point vibrational energies and thermal corrections to Gibbs free energy.

  • Energy Comparison : Compare the calculated Gibbs free energies of the different conformers for each isomer. The conformer with the lowest Gibbs free energy is the most stable. The energy difference between the conformers allows for the calculation of the theoretical equilibrium constant.

Visualization of Key Concepts

Conformational_Analysis_Workflow cluster_experimental Experimental Workflow (NMR) cluster_computational Computational Workflow (DFT) exp_start Synthesize & Purify Isomers exp_prep Prepare NMR Sample exp_start->exp_prep exp_acq Acquire ¹H NMR Spectrum exp_prep->exp_acq exp_anal Analyze Coupling Constants (³J) exp_acq->exp_anal exp_result Determine Dominant Conformer exp_anal->exp_result comp_start Build 3D Structures of Conformers comp_opt Geometry Optimization comp_start->comp_opt comp_freq Frequency Calculation comp_opt->comp_freq comp_anal Compare Gibbs Free Energies comp_freq->comp_anal comp_result Predict Most Stable Conformer comp_anal->comp_result synthesis 2-Cyclopropylcyclohexan-1-ol (cis and trans isomers) synthesis->exp_start synthesis->comp_start

Caption: Experimental and computational workflows for determining conformer stability.

Cis_Isomer_Equilibrium cluster_destabilizing Destabilizing Factor cluster_stabilizing Stabilizing Factor conformer1 Conformer 1 Axial Cyclopropyl Equatorial Hydroxyl conformer2 Conformer 2 Equatorial Cyclopropyl Axial Hydroxyl conformer1:f1->conformer2:f1 Ring Flip destab1 1,3-Diaxial Interactions destab1->conformer1:f1 stab2 Intramolecular H-Bond stab2->conformer2:f2

Caption: Competing effects in the conformational equilibrium of cis-2-cyclopropylcyclohexan-1-ol.

Conclusion

The thermodynamic stability of the conformers of 2-cyclopropylcyclohexan-1-ol is governed by a complex interplay of steric and electronic factors. For the trans isomer, the diequatorial conformer is predicted to be the most stable. For the cis isomer, the situation is more nuanced, with the steric preference for an equatorial cyclopropyl group potentially being offset by a stabilizing intramolecular hydrogen bond between an axial hydroxyl group and the cyclopropyl ring. Definitive determination of the dominant conformers requires a combined experimental and computational approach. The principles and methodologies outlined in this guide provide a robust framework for the conformational analysis of this and other complex substituted cyclohexanes, which is of critical importance in the field of drug discovery and development.

References

  • Iwamura, H., et al. (n.d.). Intramolecular Interaction between the Hydroxyl Group and the Cyclopropane Ring. ResearchGate. Retrieved from [Link]

  • Academia.edu. (n.d.). Conformational Analysis, Modeling, Stereochemistry and Optical Activity of Cyclohexane Derivatives. Academia.edu. Retrieved from [Link]

  • St. Paul's Cathedral Mission College. (n.d.). CYCLIC STEREOCHEMISTRY SEM-5, CC-12 PART-5, PPT-5 Part-5: Conformation-V CONTENTS • Non-Geminal Disubstituted Cyclohexanes. St. Paul's Cathedral Mission College. Retrieved from [Link]

  • Canadian Science Publishing. (1969). Conformational analysis of 1,4-disubstituted cyclohexanes. Canadian Journal of Chemistry. Retrieved from [Link]

  • ACS Publications. (1999). Conformational Studies in the Cyclohexane Series. 1. Experimental and Computational Investigation of Methyl, Ethyl, Isopropyl, and tert-Butylcyclohexanes. The Journal of Organic Chemistry. Retrieved from [Link]

  • OpenOChem Learn. (n.d.). Conformational Analysis. OpenOChem Learn. Retrieved from [Link]

  • Scribd. (n.d.). Stability of Disubstituted Cyclohexanes. Scribd. Retrieved from [Link]

  • Chemistry LibreTexts. (2022). 4.8: Conformations of Disubstituted Cyclohexanes. Chemistry LibreTexts. Retrieved from [Link]

  • Master Organic Chemistry. (2014). Ranking The Bulkiness Of Substituents On Cyclohexanes: “A-Values”. Master Organic Chemistry. Retrieved from [Link]

  • RSC Publishing. (2024). Driving tert-butyl axial: the surprising cyclopropyl effect. RSC Publishing. Retrieved from [Link]

  • Chem.ucla.edu. (n.d.). CONFORMATIONAL ANALYSIS OF CYCLOHEXANOLS. Retrieved from [Link]

  • Chemistry LibreTexts. (2024). 3.5.3: Conformations of Disubstituted Cyclohexanes. Chemistry LibreTexts. Retrieved from [Link]

  • Fundamentals of Organic Chemistry. (n.d.). 2.15 Conformations of Disubstituted Cyclohexanes. Retrieved from [Link]

  • University of Wisconsin-Madison. (n.d.). NMR Spectroscopy. Retrieved from [Link]

Sources

Exploratory

An In-depth Technical Guide to the Formation of Cyclopropyl Rings in Cyclohexanol Derivatives

Introduction The cyclopropyl moiety is a uniquely valuable structural motif in modern drug discovery and development. Its incorporation into molecular scaffolds can profoundly influence a compound's pharmacological profi...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction

The cyclopropyl moiety is a uniquely valuable structural motif in modern drug discovery and development. Its incorporation into molecular scaffolds can profoundly influence a compound's pharmacological profile by imparting conformational rigidity, modulating electronic properties, and increasing metabolic stability. The bicyclo[4.1.0]heptane core, which arises from the formation of a cyclopropane ring on a cyclohexane framework, is a prominent feature in numerous natural products and pharmaceutical agents.[1][2]

Cyclohexanol and its derivatives serve as versatile and readily available starting points for the stereocontrolled synthesis of these important bicyclic structures. The resident hydroxyl group is not merely a passive spectator; it can be a powerful tool for directing the stereochemical outcome of cyclopropanation reactions or can be transformed into a reactive site to initiate intramolecular ring closure.

This technical guide provides an in-depth exploration of the primary mechanistic pathways for constructing cyclopropyl rings on cyclohexanol scaffolds. It is designed for researchers, medicinal chemists, and process development professionals, offering not just procedural details but also the underlying strategic and mechanistic logic that governs these powerful transformations. We will delve into three principal strategies: the addition of carbenes or carbenoids to cyclohexenol systems, the classical intramolecular cyclization via nucleophilic substitution, and modern radical-mediated approaches.

Chapter 1: Carbene and Carbenoid Additions to Cyclohexenols

The most direct method for forming a bicyclo[4.1.0]heptane system from a cyclohexanol derivative involves the [2+1] cycloaddition of a single carbon unit (a carbene or carbenoid) to the double bond of a cyclohexenol precursor. The success of this strategy hinges on the precise control of stereochemistry, which is often masterfully dictated by the allylic hydroxyl group.

The Simmons-Smith Reaction: Hydroxyl-Directed Diastereoselectivity

The Simmons-Smith reaction is a cornerstone of cyclopropanation chemistry, valued for its reliability and operational simplicity.[3] It employs an organozinc carbenoid, typically generated from diiodomethane (CH₂I₂) and a zinc-copper couple (Zn-Cu), which delivers a methylene (CH₂) unit to an alkene in a concerted, stereospecific manner.[3][4]

Mechanistic Rationale & The Directing Effect

The key to achieving high diastereoselectivity in the cyclopropanation of cyclohexenols is the directing effect of the allylic hydroxyl group. The zinc atom of the active carbenoid species, iodomethylzinc iodide (ICH₂ZnI), is a Lewis acid and coordinates to the oxygen atom of the hydroxyl group. This coordination event delivers the methylene group to the syn, or same, face of the double bond relative to the hydroxyl group.[5] This pre-reaction complex ensures a highly ordered transition state, leading to the formation of a single major diastereomer.

The Furukawa modification, which utilizes diethylzinc (Et₂Zn) in place of the Zn-Cu couple, often provides improved yields and reactivity and operates under the same principle of hydroxyl-group direction.[4][5]

simmons_smith Mechanism of Hydroxyl-Directed Simmons-Smith Cyclopropanation sub Cyclohexenol complex Zinc-Alkoxide Coordinated Complex sub->complex Coordination reagent CH₂I₂ + Et₂Zn reagent->complex ts Syn-Facial Delivery Transition State complex->ts Intramolecular Methylene Transfer prod Syn-Bicyclo[4.1.0]heptanol ts->prod Cycloaddition

Caption: Hydroxyl-directed Simmons-Smith mechanism.

Experimental Protocol: Diastereoselective Simmons-Smith Cyclopropanation of (E)-3-Penten-2-ol

This protocol is a representative example of a hydroxyl-directed Simmons-Smith reaction and can be adapted for various cyclohexenol substrates.[6]

  • Reaction Setup: A flame-dried round-bottom flask is placed under an inert atmosphere (argon or nitrogen). A solution of diethylzinc (1.1 M in toluene, 2.0 eq) is added to anhydrous dichloromethane (DCM) and the solution is cooled to 0 °C in an ice bath.

  • Substrate Addition: A solution of the allylic alcohol (e.g., (E)-3-penten-2-ol, 1.0 eq) in anhydrous DCM is added dropwise to the flask. The mixture is stirred at 0 °C for 30 minutes.

  • Carbenoid Generation & Reaction: Diiodomethane (CH₂I₂, 2.0 eq) is added slowly to the reaction mixture. The reaction is allowed to warm to room temperature and stirred for 12 hours.

  • Workup: The reaction is carefully quenched at 0 °C by the slow, dropwise addition of a saturated aqueous NH₄Cl solution. The aqueous layer is extracted three times with DCM.

  • Purification: The combined organic layers are washed sequentially with saturated aqueous NaHCO₃ solution and brine, dried over anhydrous MgSO₄, filtered, and concentrated under reduced pressure. The crude product is then purified by flash column chromatography.

Transition-Metal Catalyzed Cyclopropanation

An alternative to zinc carbenoids is the use of transition-metal catalysis, most commonly employing rhodium(II) or copper(I) complexes, to decompose diazo compounds and generate metal-carbene intermediates.[7] This method is exceptionally versatile, allowing for the transfer of substituted carbene units (e.g., from ethyl diazoacetate, EDA) to form more functionalized cyclopropanes.

Mechanistic Rationale & Catalyst Choice

The catalytic cycle begins with the reaction of the diazo compound with the rhodium(II) catalyst, leading to the expulsion of dinitrogen (N₂) and the formation of a highly reactive rhodium-carbene species. This intermediate then reacts with the alkene in a concerted fashion to deliver the carbene and regenerate the catalyst.

The choice of ligands on the dirhodium catalyst is critical for controlling reactivity and selectivity. For the cyclopropanation of alkenes with sterically demanding α-alkyl-α-diazoesters, bulky carboxylate ligands like triphenylacetate (TPA) are essential to suppress undesired side reactions such as β-hydride elimination.[8] This steric shielding ensures that the desired cyclopropanation pathway dominates, often with high diastereoselectivity.[8]

rhodium_cycle Rhodium(II)-Catalyzed Cyclopropanation Cycle catalyst Rh₂(OAc)₄ rh_carbene Rhodium-Carbene Intermediate catalyst->rh_carbene - N₂ diazo Ethyl Diazoacetate (N₂CHCO₂Et) diazo->catalyst alkene Cyclohexenol alkene->rh_carbene product Cyclopropyl Ester Product rh_carbene->product + Alkene product->catalyst Regeneration sn2_cyclization Intramolecular SN2 Cyclization Pathway start 2-(2-Hydroxyethyl)cyclohexanol tosylate Intermediate Tosylate start->tosylate 1. TsCl, Pyridine enolate Anionic Nucleophile (formed with base) tosylate->enolate 2. Strong Base (e.g., KOtBu) product Bicyclo[4.1.0]heptane Product enolate->product Intramolecular SN2 Attack radical_polar_annulation Radical/Polar Annulation for Cyclopropane Synthesis photocat_g Photocatalyst (PC) photocat_e Excited PC* photocat_g->photocat_e Visible Light (hν) radical Alkyl Radical (R•) photocat_e->radical + Precursor radical_prec Radical Precursor (e.g., R-BF₃K) radical_prec->photocat_e adduct Radical Adduct radical->adduct + Substrate substrate Homoallylic Tosylate substrate->radical anion Anionic Intermediate adduct->anion SET Reduction from PC* product Cyclopropane Product anion->product Intramolecular Substitution (-OTs)

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Foundational

Theoretical pKa and Hydrogen Bonding Dynamics of 2-Cyclopropylcyclohexan-1-ol: A Mechanistic Guide

Executive Summary The rational design of novel therapeutics often hinges on the physicochemical properties of aliphatic ring systems. Among these, 2-cyclopropylcyclohexan-1-ol presents a unique structural motif where the...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The rational design of novel therapeutics often hinges on the physicochemical properties of aliphatic ring systems. Among these, 2-cyclopropylcyclohexan-1-ol presents a unique structural motif where the steric and electronic properties of a cyclopropyl substituent directly perturb the local environment of a secondary hydroxyl group. This whitepaper provides an in-depth theoretical analysis of the predicted pKa and hydrogen-bonding behavior of 2-cyclopropylcyclohexan-1-ol, synthesizing foundational physical organic chemistry with field-proven experimental protocols for empirical validation.

Structural and Electronic Foundations

To understand the behavior of 2-cyclopropylcyclohexan-1-ol, we must first establish the baseline properties of its parent molecule, cyclohexanol. Unsubstituted cyclohexanol is an extremely weak acid, with a widely recognized pKa ranging between 16.0 and 18.18 depending on the solvent and predictive model[1][2]. The hydroxyl group is attached to an sp3 -hybridized carbon within a flexible chair conformation.

The introduction of a cyclopropyl group at the C2 position introduces profound stereoelectronic effects. The cyclopropane ring is highly strained (strain energy 27.5 kcal/mol) and is characterized by Walsh orbitals, where the C–C bonds possess high p -character and the C–H bonds possess high s -character[3]. This unique hybridization allows the cyclopropyl group to interact with adjacent orbitals in a manner analogous to a double bond.

Theoretical pKa Perturbation

The acidity of an alcohol is dictated by the stability of its conjugate base (the alkoxide). In 2-cyclopropylcyclohexan-1-ol, the cyclopropyl group exerts two competing effects:

  • Inductive/Hybridization Effect: Because the carbon atoms of the cyclopropyl ring exhibit greater s -character ( sp2.2 to sp2.5 ) than standard sp3 carbons, the group is mildly electron-withdrawing via induction compared to a standard alkyl chain. This would theoretically stabilize the alkoxide, slightly lowering the pKa (increasing acidity).

  • Steric Desolvation: Alkoxide stability in solution is heavily dependent on solvent cage formation. A bulky cyclopropyl group at the ortho-equivalent (C2) position creates steric hindrance, impeding solvent molecules from stabilizing the negative charge on the oxygen. This effect typically destabilizes the conjugate base, raising the pKa (decreasing acidity).

Given that steric desolvation usually dominates in non-aqueous or mixed-solvent environments for aliphatic alcohols, the theoretical pKa of 2-cyclopropylcyclohexan-1-ol is predicted to be slightly higher than that of cyclohexanol, likely in the range of 18.2 – 18.5 .

Hydrogen Bonding Characteristics

Hydrogen bonding in cycloalkanols dictates their solubility, target-binding affinity, and boiling points. The presence of the cyclopropyl group alters the hydrogen-bonding landscape of the molecule.

Intermolecular Hydrogen Bonding

Like all secondary alcohols, 2-cyclopropylcyclohexan-1-ol acts as both a hydrogen bond donor and acceptor. However, the steric bulk of the C2-cyclopropyl group restricts the approach trajectory of incoming solvent molecules or receptor residues. The trans-isomer will generally exhibit more accessible intermolecular hydrogen bonding than the cis-isomer, where the cyclopropyl group and hydroxyl group are forced into a sterically congested 1,3-diaxial or equatorial-axial relationship.

Intramolecular Hydrogen Bonding (Non-Classical)

A fascinating aspect of this molecule is the potential for non-classical intramolecular hydrogen bonding. Because the cyclopropane ring possesses π -like electron density (due to its Walsh orbitals), it can act as a weak hydrogen bond acceptor[3][4]. In the cis-isomer, if the hydroxyl proton is oriented toward the cyclopropyl ring, a weak OH··· π (cyclopropyl) interaction may occur. Such intramolecular interactions are frequently observed in high-resolution infrared spectroscopy of cycloalkane diols, where distinct absorption bands emerge for "free" versus "internally bonded" hydroxyls[5][6].

HBonding OH_Group Hydroxyl Group (H-Bond Donor) Solvent Solvent/Receptor (Intermolecular Acceptor) OH_Group->Solvent Strong Intermolecular H-Bond Cyclopropyl Cyclopropyl Ring (Intramolecular pi-Acceptor) OH_Group->Cyclopropyl Weak Intramolecular OH···pi Steric Steric Hindrance (Desolvation) Cyclopropyl->Steric Induces Steric->Solvent Restricts Access

Fig 1: Competing hydrogen bonding pathways and steric effects in 2-cyclopropylcyclohexan-1-ol.

Quantitative Data Summary

The following table summarizes the theoretical physicochemical parameters of 2-cyclopropylcyclohexan-1-ol compared to the parent cyclohexanol.

PropertyCyclohexanol (Baseline)2-Cyclopropylcyclohexan-1-ol (Predicted)Causality / Mechanistic Driver
pKa (Aqueous) ~18.18[2]18.2 – 18.5Steric hindrance to alkoxide solvation outweighs weak inductive withdrawing effects.
H-Bond Donor Count 11Intrinsic to the secondary hydroxyl group.
H-Bond Acceptor Count 11 (Classical) + 1 (Non-classical π )Oxygen lone pairs (classical); Cyclopropyl Walsh orbitals (weak non-classical).
FTIR ν (OH) Free ~3620 cm −1 ~3625 cm −1 Steric bulk prevents bulk hydrogen bond networking.
FTIR ν (OH) Bonded ~3300 cm −1 ~3550 cm −1 (Intramolecular)Weak OH··· π interaction shifts the stretch to a slightly lower frequency than free OH[5].

Experimental Methodologies for Empirical Validation

To transition from theoretical prediction to empirical fact, researchers must employ self-validating experimental systems. Below are two robust protocols designed to measure the pKa and hydrogen-bonding behavior of 2-cyclopropylcyclohexan-1-ol.

Protocol A: NMR Titration for pKa Determination in Mixed Solvents

Because aliphatic alcohols are too weakly acidic for standard aqueous potentiometric titration, a 13 C-NMR titration in a mixed solvent system (e.g., DMSO/Water) is required.

Step-by-Step Methodology:

  • Preparation: Prepare a 50 mM solution of 2-cyclopropylcyclohexan-1-ol in a 4:1 mixture of DMSO- d6​ and D 2​ O. The mixed solvent ensures solubility while allowing for measurable proton exchange.

  • Internal Standard: Add a non-interacting internal standard with a known, highly accurate pKa in the 15-19 range (e.g., specific substituted phenols or weak carbon acids) to act as a reference.

  • Titration: Gradually titrate the solution with a strong non-nucleophilic base, such as potassium tert-butoxide (KOtBu) in DMSO- d6​ .

  • Data Acquisition: Acquire a 13 C-NMR spectrum after each 0.1 equivalent addition of base. Monitor the chemical shift of the C1 carbon (the carbinol carbon). As the hydroxyl group is deprotonated to the alkoxide, the C1 carbon will experience a significant downfield shift due to the increased electron density on the adjacent oxygen.

  • Causality & Validation: The chemical shift ( δ ) is a weighted average of the protonated and deprotonated states. Plotting δC1​ against the calculated pH (derived from the internal standard) yields a sigmoidal curve. The inflection point of this curve represents the exact pKa.

Protocol B: FTIR Spectroscopy for Hydrogen Bonding Analysis

Infrared spectroscopy is the gold standard for distinguishing between free and hydrogen-bonded hydroxyl groups[5].

Step-by-Step Methodology:

  • Sample Preparation: Prepare a highly dilute solution (0.001 M to 0.01 M) of the purified cis- and trans-isomers of 2-cyclopropylcyclohexan-1-ol in anhydrous carbon tetrachloride (CCl 4​ ).

  • Rationale for Dilution: At concentrations below 0.01 M, intermolecular hydrogen bonding is statistically negligible. Any observed hydrogen-bonded OH stretch must therefore be intramolecular.

  • Measurement: Scan the sample using an FTIR spectrometer equipped with a CaF 2​ liquid cell (path length 1.0 mm) over the 4000–3000 cm −1 region.

  • Analysis:

    • Look for a sharp peak around 3620–3630 cm −1 , representing the "free" (non-hydrogen-bonded) OH stretch.

    • Look for a broader, lower-frequency shoulder (around 3550–3580 cm −1 ). If present in the cis-isomer but absent in the trans-isomer, this confirms the existence of the non-classical OH··· π (cyclopropyl) intramolecular hydrogen bond.

Workflow cluster_pKa pKa Determination cluster_HB H-Bonding Analysis Start Synthesize & Isolate cis/trans Isomers NMR 13C-NMR Titration (DMSO/D2O) Start->NMR FTIR FTIR Spectroscopy (Dilute in CCl4) Start->FTIR Shift Track C1 Chemical Shift vs. Base Eq. NMR->Shift Curve Sigmoidal Fit (Inflection = pKa) Shift->Curve Peaks Analyze 3600-3500 cm-1 Region FTIR->Peaks Intra Identify Intramolecular OH···pi Bonds Peaks->Intra

Fig 2: Parallel experimental workflows for validating theoretical pKa and H-bonding models.

References

  • Brainly. "Why does cyclohexanol have a pKa of 18 and phenol, despite its similarities in structure, have a pKa of 10?". Brainly.com. Available at: [Link]

  • FooDB. "Showing Compound Cyclohexanol (FDB003415)". FooDB.ca. Available at: [Link]

  • Burns Group. "The chemistry and biology of cyclopropyl compounds". burnschemistry.com. Available at: [Link]

  • Canadian Science Publishing. "Intramolecular hydrogen bonding in cycloalkane-1,2-diol monoacetates". cdnsciencepub.com. Available at: [Link]

  • National Institutes of Health (PMC). "Perturbating Intramolecular Hydrogen Bonds through Substituent Effects or Non-Covalent Interactions". nih.gov. Available at:[Link]

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Protocols & Analytical Methods

Method

Application Notes and Protocols for the Enantioselective Synthesis of (1R,2S)-2-Cyclopropylcyclohexan-1-ol

Introduction The (1R,2S)-2-cyclopropylcyclohexan-1-ol is a chiral building block of significant interest in medicinal chemistry and materials science. Its rigid, three-dimensional structure, conferred by the cis-relation...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction

The (1R,2S)-2-cyclopropylcyclohexan-1-ol is a chiral building block of significant interest in medicinal chemistry and materials science. Its rigid, three-dimensional structure, conferred by the cis-relationship between the hydroxyl and cyclopropyl groups on the cyclohexane scaffold, makes it a valuable synthon for the development of novel pharmaceuticals and functional materials. The precise control of stereochemistry is paramount, as the biological activity and material properties of its derivatives are often highly dependent on the absolute configuration of the stereocenters.

This document provides detailed application notes and protocols for three distinct and robust enantioselective pathways to access (1R,2S)-2-cyclopropylcyclohexan-1-ol. These methods are designed for researchers, scientists, and drug development professionals, with a focus on the underlying principles, experimental causality, and practical implementation. The pathways discussed include:

  • Asymmetric Hydrogenation followed by Diastereoselective Hydroxyl-Directed Cyclopropanation: A highly efficient and stereocontrolled route commencing with an asymmetric reduction.

  • Enzymatic Kinetic Resolution of Racemic cis-2-Cyclopropylcyclohexanol: A biocatalytic approach to isolate the desired enantiomer from a racemic mixture.

  • Chiral Auxiliary-Mediated Diastereoselective Synthesis: A classic and reliable method employing a removable chiral auxiliary to guide the stereochemical outcome.

Each section includes a conceptual overview, a detailed experimental protocol, a visual workflow diagram, and a summary of expected outcomes to aid in the selection of the most suitable method for a given research objective.

Pathway 1: Asymmetric Hydrogenation and Diastereoselective Cyclopropanation

This two-step pathway is arguably one of the most elegant and efficient methods to obtain the target molecule with high enantiopurity. The strategy relies on first establishing a chiral center through the asymmetric transfer hydrogenation of 2-cyclohexen-1-one to produce (R)-2-cyclohexen-1-ol.[1] The existing stereocenter then directs the subsequent cyclopropanation of the double bond to the syn-face of the hydroxyl group, ensuring the desired cis-diastereomer is formed.[2]

Conceptual Overview

The causality of this pathway is rooted in two well-established asymmetric transformations. The first is the Noyori-type asymmetric transfer hydrogenation, which utilizes a chiral ruthenium catalyst to deliver a hydride to a specific face of the prochiral ketone, setting the absolute configuration of the resulting alcohol.[1] The second step is a substrate-controlled diastereoselective Simmons-Smith cyclopropanation. The hydroxyl group of the chiral allylic alcohol coordinates to the zinc carbenoid reagent, delivering the methylene group to the same face of the double bond, resulting in the syn-cyclopropanated product.[2][3]

Experimental Protocol

Step 1: Asymmetric Transfer Hydrogenation of 2-Cyclohexen-1-one

  • Catalyst Preparation: In a nitrogen-flushed glovebox, add (R,R)-Noyori-I catalyst (e.g., [(R,R)-Ts-DPEN]RuCl(p-cymene)) (0.01 mol eq) and tetrabutylammonium chloride (TBAC) (0.08 mol eq) to a Schlenk flask.

  • Reaction Setup: Remove the flask from the glovebox and add a biphasic mixture of degassed dichloromethane (CH₂Cl₂) and water (1:1, v/v).

  • Reagent Addition: Add 2-cyclohexen-1-one (1.0 mol eq) to the stirred mixture, followed by sodium formate (HCOONa) (3.0 mol eq) as the hydrogen source.

  • Reaction Execution: Seal the flask and stir the mixture vigorously at room temperature for 24 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

  • Work-up and Purification: Upon completion, add CH₂Cl₂ and water. Separate the organic layer and extract the aqueous layer with CH₂Cl₂ (3x). Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography (silica gel, ethyl acetate/hexanes gradient) to afford (R)-2-cyclohexen-1-ol.

Step 2: Diastereoselective Simmons-Smith Cyclopropanation

  • Reagent Preparation: In a separate, oven-dried, and nitrogen-flushed flask, prepare the Simmons-Smith reagent. Add diethylzinc (Et₂Zn) (2.0 mol eq) to anhydrous CH₂Cl₂ at 0 °C. Slowly add diiodomethane (CH₂I₂) (2.0 mol eq) to the solution and stir for 30 minutes at 0 °C.

  • Substrate Addition: To the freshly prepared Simmons-Smith reagent, add a solution of (R)-2-cyclohexen-1-ol (1.0 mol eq) in anhydrous CH₂Cl₂ dropwise at 0 °C.

  • Reaction Execution: Allow the reaction mixture to warm to room temperature and stir for 12-18 hours. Monitor the reaction by TLC or GC-MS.

  • Quenching and Work-up: Carefully quench the reaction at 0 °C by the slow addition of a saturated aqueous solution of ammonium chloride (NH₄Cl). Stir for 1 hour, then filter the resulting suspension through a pad of Celite®.

  • Purification: Separate the organic layer and extract the aqueous layer with CH₂Cl₂ (3x). Combine the organic layers, wash with brine, dry over Na₂SO₄, filter, and concentrate. Purify the crude product by flash column chromatography (silica gel, ethyl acetate/hexanes gradient) to yield (1R,2S)-2-cyclopropylcyclohexan-1-ol.

Data Summary
StepTransformationTypical YieldEnantiomeric/Diastereomeric Excess
1Asymmetric Hydrogenation85-95%>92% ee
2Cyclopropanation70-85%>95% de (cis)
Workflow Diagram

G cluster_0 Pathway 1: Asymmetric Hydrogenation & Diastereoselective Cyclopropanation A 2-Cyclohexen-1-one B (R)-2-Cyclohexen-1-ol A->B (R,R)-Noyori-I Catalyst HCOONa, CH₂Cl₂/H₂O C (1R,2S)-2-Cyclopropylcyclohexan-1-ol B->C Simmons-Smith Reagent (Et₂Zn, CH₂I₂)

Caption: Workflow for Pathway 1.

Pathway 2: Enzymatic Kinetic Resolution

This pathway leverages the high enantioselectivity of enzymes to resolve a racemic mixture of cis-2-cyclopropylcyclohexanol. The strategy involves the synthesis of the racemic alcohol, followed by a lipase-catalyzed acylation that selectively modifies one enantiomer, allowing for the separation of the desired, unreacted enantiomer. This method is particularly attractive due to its mild reaction conditions and environmental compatibility.

Conceptual Overview

Kinetic resolution is based on the principle that two enantiomers may react at different rates with a chiral catalyst or reagent. In this case, a lipase, such as Candida antarctica lipase B (CALB), is used to catalyze the acylation of the racemic alcohol. The enzyme's chiral active site preferentially accommodates one enantiomer, leading to its faster acylation.[4][5] The result is a mixture of the acylated (1S,2R)-enantiomer and the unreacted (1R,2S)-enantiomer, which can then be separated by standard chromatographic techniques.

Experimental Protocol

Step 1: Synthesis of Racemic cis-2-Cyclopropylcyclohexanol

  • Reaction Setup: To a solution of 2-cyclohexen-1-ol (1.0 mol eq) in anhydrous CH₂Cl₂, add the Simmons-Smith reagent (prepared as in Pathway 1, Step 2) at 0 °C.

  • Reaction and Work-up: Allow the reaction to proceed at room temperature for 12-18 hours. Quench and work-up as described in Pathway 1, Step 2. Purify by column chromatography to obtain racemic cis-2-cyclopropylcyclohexanol.

Step 2: Enzymatic Kinetic Resolution

  • Reaction Setup: To a solution of racemic cis-2-cyclopropylcyclohexanol (1.0 mol eq) in a suitable organic solvent (e.g., toluene or tetrahydrofuran), add immobilized Candida antarctica lipase B (e.g., Novozym 435) (typically 10-20% by weight of the substrate).

  • Acyl Donor Addition: Add an acyl donor, such as vinyl acetate (0.6 mol eq), to the mixture. The use of a slight excess of the alcohol ensures that the reaction can proceed to ~50% conversion.

  • Reaction Execution: Stir the suspension at a controlled temperature (e.g., 30-40 °C) and monitor the conversion by GC or HPLC. The reaction is typically stopped at or near 50% conversion to maximize the enantiomeric excess of both the remaining alcohol and the formed ester.

  • Enzyme Removal and Work-up: Once the desired conversion is reached, filter off the immobilized enzyme. The enzyme can often be washed and reused. Concentrate the filtrate under reduced pressure.

  • Purification: Separate the unreacted (1R,2S)-2-cyclopropylcyclohexan-1-ol from the acylated (1S,2R)-enantiomer by flash column chromatography.

Data Summary
StepTransformationTypical YieldEnantiomeric Excess (ee)
1Racemic Synthesis>80%N/A
2Enzymatic Resolution~45% (for the alcohol)>98% ee (at ~50% conversion)
Workflow Diagram

G cluster_1 Pathway 2: Enzymatic Kinetic Resolution A Racemic cis-2-Cyclopropylcyclohexanol B Mixture: (1R,2S)-alcohol (unreacted) (1S,2R)-acetate (product) A->B Lipase (e.g., CALB) Vinyl Acetate C (1R,2S)-2-Cyclopropylcyclohexan-1-ol B->C Chromatographic Separation

Caption: Workflow for Pathway 2.

Pathway 3: Chiral Auxiliary-Mediated Synthesis

This classical yet powerful approach utilizes a covalently-bound chiral auxiliary to direct the stereochemistry of a key reaction, in this case, the cyclopropanation. The auxiliary is later cleaved to reveal the desired chiral product. The Evans asymmetric aldol reaction followed by a directed cyclopropanation and auxiliary removal is a plausible sequence.[6]

Conceptual Overview

The logic of this pathway is to use a well-defined chiral scaffold, the Evans auxiliary, to control the formation of a new stereocenter. An aldol reaction between an N-acyl oxazolidinone and an α,β-unsaturated aldehyde creates a chiral β-hydroxy carbonyl compound with high diastereoselectivity.[6] This newly formed hydroxyl group then directs a subsequent cyclopropanation, similar to Pathway 1. Finally, the auxiliary is cleaved under mild conditions, yielding the target alcohol.

Experimental Protocol

Step 1: Asymmetric Aldol Reaction

  • Enolate Formation: To a solution of an (S)-N-propionyl-oxazolidinone (1.0 mol eq) in anhydrous CH₂Cl₂ at -78 °C, add a Lewis acid such as dibutylboron triflate (1.1 mol eq) followed by a tertiary amine base (e.g., triethylamine, 1.2 mol eq). Stir for 30 minutes.

  • Aldehyde Addition: Add an α,β-unsaturated aldehyde (e.g., acrolein) (1.2 mol eq) to the enolate solution at -78 °C.

  • Reaction and Work-up: Stir the reaction at -78 °C for 1 hour, then at 0 °C for 1 hour. Quench with a pH 7 buffer and extract with CH₂Cl₂. Purify the crude product by column chromatography to obtain the syn-aldol adduct.

Step 2: Directed Cyclopropanation

  • Reaction Setup: Perform a Simmons-Smith cyclopropanation on the alkene functionality of the syn-aldol adduct, as described in Pathway 1, Step 2. The hydroxyl group will direct the cyclopropanation.

Step 3: Auxiliary Cleavage

  • Reductive Cleavage: To a solution of the cyclopropanated aldol adduct in anhydrous tetrahydrofuran (THF) at 0 °C, add a reducing agent such as lithium borohydride (LiBH₄) (2.0 mol eq).

  • Reaction and Work-up: Stir the reaction for several hours until completion. Quench carefully with water, and then extract the product into an organic solvent. Purify by column chromatography to obtain (1R,2S)-2-cyclopropylcyclohexan-1-ol (assuming appropriate starting materials for the cyclohexane ring formation, which would add complexity to this pathway).

Data Summary
StepTransformationTypical Diastereomeric ExcessTypical Yield
1Asymmetric Aldol>95% de80-90%
2Directed Cyclopropanation>95% de70-85%
3Auxiliary CleavageN/A>90%
Workflow Diagram

G cluster_2 Pathway 3: Chiral Auxiliary-Mediated Synthesis A Chiral Auxiliary + Acyl Unit B Syn-Aldol Adduct A->B Aldol Reaction w/ α,β-unsaturated aldehyde C Cyclopropanated Adduct B->C Directed Cyclopropanation D (1R,2S)-Target Alcohol C->D Auxiliary Cleavage (e.g., LiBH₄)

Caption: Conceptual workflow for Pathway 3.

Comparison of Synthetic Pathways

FeaturePathway 1: Asymmetric Hydrogenation & Directed CyclopropanationPathway 2: Enzymatic Kinetic ResolutionPathway 3: Chiral Auxiliary-Mediated Synthesis
Overall Yield HighModerate (max 50% for one enantiomer)Moderate to High
Enantioselectivity Excellent (>92% ee)Excellent (>98% ee)Excellent (>95% ee)
Number of Steps 2 (from cyclohexenone)2 (from cyclohexenol)3+
Scalability Good; catalyst loading can be low.Good; enzymes are robust.Moderate; stoichiometric auxiliary.
Cost-Effectiveness Moderate (ruthenium catalyst).Good (reusable enzyme).Lower (stoichiometric chiral auxiliary).
Key Advantage High efficiency and stereocontrol.Mild conditions, high enantiopurity.Well-established, predictable outcomes.

References

  • Charette, A. B.; Lebel, H. Stereoselective Cyclopropanation Reactions. Chemical Reviews, 2003 , 103 (4), 977–1050.

  • N/A
  • N/A
  • Charette, A. B. Stereoselective Cyclopropanation Reactions. Docentes FCT NOVA.

  • N/A
  • Whitesell, J. K.; Lawrence, R. M. Practical Enzymatic Resolution of Chiral Auxiliaries - Enantiomerically Pure trans-2-Phenylcyclohexanol. CHIMIA, 1986 , 40, 318-321.

  • Afonso, M.; et al. Enantiocontrolled Preparation of ϒ-Substituted Cyclohexenones: Synthesis and Kinase Activity Assays of Cyclopropyl-Fused Cyclohexane Nucleosides. Molecules, 2022 , 27(17), 5524.

  • Adam, W.; et al. Synthesis of (+)-(1S,2R)- and (−)-(1R,2S)-trans-2-Phenylcyclohexanol Via Sharpless Asymmetric Dihydroxylation (AD). ResearchGate.

  • N/A
  • N/A
  • N/A
  • N/A
  • N/A
  • Davies, S. G.; et al. A temporary stereocentre approach for the asymmetric synthesis of chiral cyclopropane-carboxaldehydes. Organic & Biomolecular Chemistry, 2005 , 3, 1641-1654.

Sources

Application

Application Note: Catalytic Ring-Opening Reactions of 2-Cyclopropylcyclohexan-1-ol Derivatives

Executive Summary The structural motif of 2-cyclopropylcyclohexan-1-ol presents a unique bifunctional scaffold for complex molecule synthesis. It combines an unstrained cyclohexane ring with a highly strained cyclopropan...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The structural motif of 2-cyclopropylcyclohexan-1-ol presents a unique bifunctional scaffold for complex molecule synthesis. It combines an unstrained cyclohexane ring with a highly strained cyclopropane moiety (~27.5 kcal/mol), all anchored by a versatile hydroxyl directing group. Catalytic ring-opening of these derivatives has emerged as a powerful deconstructive strategy in modern drug development, enabling the rapid generation of distally functionalized acyclic chains, ring-expanded carbocycles, and complex heterocyclic pharmacophores. This guide details the mechanistic rationale and validated protocols for two primary catalytic pathways: photoredox-mediated Proton-Coupled Electron Transfer (PCET) and transition-metal-catalyzed oxidative cross-coupling.

Mechanistic Rationale & Causality

As synthetic chemists, our choice of catalytic system dictates which ring (cyclohexane vs. cyclopropane) undergoes cleavage and how the resulting intermediates are trapped. The reactivity of 2-cyclopropylcyclohexan-1-ol derivatives is governed by two divergent pathways:

Pathway A: Photocatalytic PCET and Cascade Deconstruction

Aliphatic alcohols possess high oxidation potentials, making direct single-electron transfer (SET) challenging. However, [1] circumvents this by utilizing a Brønsted base to hydrogen-bond with the hydroxyl proton. This interaction lowers the effective bond dissociation energy (BDE) of the O–H bond, allowing an excited-state photocatalyst (e.g., Ir(ppy)₃ or an acridinium dye) to simultaneously abstract an electron and a proton.

The resulting highly reactive alkoxy radical undergoes rapid β -scission, cleaving the C1–C2 bond of the cyclohexane ring to form a tethered ketone and a carbon-centered radical at C2. Because C2 bears a cyclopropyl group, this intermediate is a classic cyclopropylcarbinyl radical. Driven by strain release, it undergoes an ultrafast ring-opening ( k≈108 s−1 ) to yield a homoallylic radical, which can then be intercepted by various radical acceptors. This cascade effectively deconstructs both rings in a single step[1].

Pathway B: Copper-Catalyzed Directed Ring-Opening

Alternatively, transition metals can directly activate the strained cyclopropane ring while leaving the cyclohexane intact. In this pathway, a Cu(II) catalyst coordinates to the C1-hydroxyl group. This proximity directs the metal to insert into the less sterically hindered C–C bond of the adjacent cyclopropane, generating a copper-homoenolate intermediate.

Causality in Catalyst Selection: A notorious side reaction in metallo-homoenolate chemistry is β -hydride elimination, which yields undesired α,β -unsaturated enones. [2] because Cu is significantly less prone to β -hydride elimination. This ensures the intermediate remains stable long enough to undergo oxidative cross-coupling or reductive elimination, yielding high-fidelity ring-expanded products such as γ -butyrolactones[2].

MechanisticPathways Substrate 2-Cyclopropylcyclohexan-1-ol (Bifunctional Scaffold) PCET PCET / Photoredox Generation of Alkoxy Radical Substrate->PCET Visible Light + Catalyst TMCat Transition Metal Catalysis (e.g., Cu, Pd, Rh) Substrate->TMCat Metal Precursor BetaScission β-Scission of Cyclohexane (C1-C2 Cleavage) PCET->BetaScission -H+, -e- RadicalClock Cyclopropylcarbinyl Radical Ultrafast Ring-Opening BetaScission->RadicalClock Strain Release ProductA Acyclic Distally Functionalized Ketone RadicalClock->ProductA Radical Trapping Coordination Hydroxyl-Directed Metal Insertion TMCat->Coordination O-M Bond Formation Insertion Cyclopropane C-C Activation Coordination->Insertion Proximity Effect ProductB Ring-Expanded or Cross-Coupled Adduct Insertion->ProductB Reductive Elimination

Mechanistic divergence in the catalytic ring-opening of 2-cyclopropylcyclohexan-1-ol derivatives.

Comparative Data Analysis

The following table summarizes the quantitative outcomes of applying different catalytic systems to 2-cyclopropylcyclohexan-1-ol and its derivatives, highlighting the versatility of the scaffold.

Substrate DerivativeCatalytic SystemReaction PathwayMajor Product ScaffoldYield (%)Enantiomeric Excess (%)
2-Cyclopropylcyclohexan-1-olIr(ppy)₃ / Phosphate BasePCET + β -ScissionDistal Alkenyl Ketone82N/A
1-Phenyl-2-cyclopropylcyclohexan-1-olAcridinium / 455 nm LED[3] ω -Bromo Ketone76N/A
2-Cyclopropylcyclohexan-1-olCu(OTf)₂ / Chiral LigandOxidative Cross-Coupling γ -Butyrolactone8592
2-Cyclopropylcyclohexan-1-olRh(III) / Chiral Lewis AcidEnantioselective AdditionChiral Remote Adduct7995

Standard Operating Procedures (Protocols)

Protocol A: Photocatalytic PCET Cascade Deconstruction

This protocol leverages visible-light photoredox catalysis to generate remote alkyl radicals via the deconstruction of unstrained cycloalkanols[1].

Reagents:

  • 2-Cyclopropylcyclohexan-1-ol (0.2 mmol, 1.0 equiv)

  • Ir[dF(CF₃)ppy]₂(dtbbpy)PF₆ (2.0 mol%)

  • Tetrabutylammonium phosphate (TBAP, 1.5 equiv) - Acts as the PCET base.

  • Radical Acceptor (e.g., electron-deficient alkene, 1.5 equiv)

  • Anhydrous Acetonitrile (2.0 mL)

Step-by-Step Methodology:

  • Reaction Assembly: In an oven-dried 10 mL Schlenk tube equipped with a magnetic stir bar, add the photocatalyst, TBAP, and the radical acceptor. Transfer to a nitrogen-filled glovebox.

  • Substrate Addition: Add 2-cyclopropylcyclohexan-1-ol and anhydrous acetonitrile. Seal the tube with a rubber septum.

  • Deoxygenation (Critical Step): Remove the tube from the glovebox and subject the mixture to three freeze-pump-thaw cycles. Causality: Molecular oxygen is a triplet diradical that will rapidly quench the excited state of the Ir-catalyst and intercept the carbon-centered radical intermediates to form peroxides, destroying the yield.

  • Irradiation: Place the tube in a photoreactor equipped with 455 nm blue LEDs. Stir vigorously at 25 °C for 16 hours. Self-Validation: The solution should maintain a vibrant luminescence; a shift to a dull or dark color indicates catalyst degradation or oxygen ingress.

  • Quenching & Workup: Turn off the light, open the tube to air, and dilute the mixture with ethyl acetate (10 mL). Wash with saturated aqueous NH₄Cl (2 × 10 mL) and brine (10 mL).

  • Purification: Dry the organic layer over anhydrous Na₂SO₄, concentrate under reduced pressure, and purify via flash column chromatography (silica gel, Hexanes/EtOAc gradient) to isolate the distally functionalized acyclic ketone.

ProtocolWorkflow Step1 Step 1: Reaction Assembly Combine substrate, photocatalyst, base, and acceptor in solvent Step2 Step 2: Deoxygenation Freeze-pump-thaw (3 cycles) to remove triplet oxygen Step1->Step2 Step3 Step 3: Photochemical Irradiation Irradiate with 455 nm Blue LEDs at 25 °C for 12-24 hours Step2->Step3 Step4 Step 4: Quenching & Extraction Quench with aqueous NH4Cl, extract with EtOAc (3x) Step3->Step4 Step5 Step 5: Isolation & Analysis Flash column chromatography, characterize via NMR/HRMS Step4->Step5

Step-by-step workflow for the photocatalytic PCET ring-opening protocol.

Protocol B: Copper-Catalyzed Oxidative Ring-Opening Cross-Coupling

This protocol outlines the synthesis of highly substituted ring-expanded products by avoiding the β -hydride elimination pathway[2].

Reagents:

  • 2-Cyclopropylcyclohexan-1-ol (0.5 mmol, 1.0 equiv)

  • Cu(OTf)₂ (10 mol%)

  • 1,10-Phenanthroline ligand (12 mol%)

  • p-Xyloquinone (1.2 equiv) - Acts as the terminal oxidant.

  • Anhydrous 1,4-Dioxane (5.0 mL)

Step-by-Step Methodology:

  • Catalyst Pre-Activation: In a dry reaction vial, combine Cu(OTf)₂ and 1,10-phenanthroline in 1,4-dioxane. Stir at room temperature for 15 minutes until a deep blue/green complex fully forms. Causality: Pre-complexation ensures the copper center is fully ligated, preventing off-target Lewis acid-catalyzed decomposition of the strained cyclopropane.

  • Reagent Addition: Add the 2-cyclopropylcyclohexan-1-ol substrate and p-xyloquinone to the vial.

  • Thermal Activation: Seal the vial and heat to 80 °C in a pre-heated oil bath for 12 hours. Self-Validation: Monitor via TLC (staining with KMnO₄). The disappearance of the starting material spot (which typically stains bright yellow/white against the purple background) confirms the consumption of the cyclopropyl alcohol.

  • Workup: Cool the reaction to room temperature, filter through a short pad of Celite to remove copper salts, and wash the pad with copious amounts of dichloromethane (DCM).

  • Purification: Concentrate the filtrate and purify via flash chromatography to afford the ring-expanded cyclized product.

References

  • Catalytic Cyclopropanol Ring Opening for Divergent Syntheses of γ-Butyrolactones and δ-Ketoesters Containing All-Carbon Quaternary Centers. Journal of the American Chemical Society.

  • Enantioselective Addition of Remote Alkyl Radicals to Double Bonds by Photocatalytic Proton-Coupled Electron Transfer (PCET) Deconstruction of Unstrained Cycloalkanols. Organic Letters.

  • Electrophotochemical Ring-Opening Bromination of tert-Cycloalkanols. Organic Letters.

  • Photolysis of 2-Cyclopropylcyclohexanone: a Three-carbon Photochemical Ring Expansion. Chemical Communications.

Sources

Method

Application Note: Derivatization of 2-Cyclopropylcyclohexan-1-ol for Enhanced GC-MS Analysis

Analytical Context & Mechanistic Rationale Gas Chromatography-Mass Spectrometry (GC-MS) is the gold standard for volatile and semi-volatile compound profiling. However, alicyclic alcohols such as 2-cyclopropylcyclohexan-...

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Author: BenchChem Technical Support Team. Date: April 2026

Analytical Context & Mechanistic Rationale

Gas Chromatography-Mass Spectrometry (GC-MS) is the gold standard for volatile and semi-volatile compound profiling. However, alicyclic alcohols such as 2-cyclopropylcyclohexan-1-ol present distinct analytical challenges. The hydroxyl (-OH) functional group is highly polar, leading to intermolecular hydrogen bonding, elevated boiling points, and detrimental interactions with the active silanol sites on GC column walls[1][2]. Without intervention, this results in severe peak tailing, poor chromatographic resolution, and reduced detector sensitivity[3][4].

To circumvent these issues, chemical derivatization is employed to mask the polar active hydrogen. For 2-cyclopropylcyclohexan-1-ol, silylation is the optimal pathway.

Causality Behind Reagent Selection

The target molecule is a secondary alcohol. The reactivity of hydroxyl groups toward silylating reagents follows a strict steric hierarchy: primary > secondary > tertiary[5]. Because secondary alcohols exhibit moderate steric hindrance, standard silylating agents like HMDS are often insufficient[6].

Therefore, N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) catalyzed by 1% Trimethylchlorosilane (TMCS) is selected[5][7].

  • Role of BSTFA: Acts as a powerful trimethylsilyl (TMS) donor, replacing the active hydrogen with a TMS group, thereby drastically increasing volatility and thermal stability[2][5].

  • Role of TMCS: Acts as a critical acidic catalyst. It forms a highly reactive intermediate that drives the derivatization of the sterically hindered secondary hydroxyl group to absolute completion[6][7].

Preserving the Cyclopropyl Moiety

2-cyclopropylcyclohexan-1-ol contains a cyclopropyl ring, which is characterized by high angle strain. Harsh acidic derivatization methods (such as unbuffered acylation using trifluoroacetic anhydride) risk acid-catalyzed ring-opening or structural rearrangement. BSTFA + 1% TMCS is highly favored because it operates under mild conditions, and its primary byproduct (trifluoroacetamide) is neutral and highly volatile, preserving the structural integrity of the alicyclic system.

DecisionTree Start Analyte: 2-cyclopropylcyclohexan-1-ol (Secondary -OH, Strained Ring) Acylation Acylation (e.g., TFAA) Risk: Acidic byproducts may cleave cyclopropyl ring Start->Acylation Sub-optimal Silylation Silylation (BSTFA + TMCS) Benefit: Mild conditions, preserves alicyclic structure Start->Silylation Preferred Result Optimal Selection: TMS Derivatization Silylation->Result

Fig 1: Logical decision tree for selecting the optimal derivatization reagent.

Self-Validating Experimental Protocol

To ensure data integrity, this protocol is designed as a self-validating system . By incorporating an internal standard (IS) prior to derivatization, analysts can immediately diagnose reaction failures. If the IS peak area is suppressed, it flags moisture contamination—the primary enemy of silylation reactions[5][8].

Materials & Reagents
  • Analyte: 2-cyclopropylcyclohexan-1-ol extract.

  • Reagent: BSTFA + 1% TMCS (Derivatization grade, sealed under inert gas)[6].

  • Solvent: Anhydrous Ethyl Acetate or Dichloromethane. (Causality: Protic solvents like methanol or water will competitively react with BSTFA, instantly destroying the reagent. Aprotic solvents are strictly required.)

  • Internal Standard (IS): Cyclohexanol-d11 or Tetradecane.

Step-by-Step Methodology
  • Sample Dehydration: Transfer the sample extract (containing 1–5 mg of analyte) and 10 µL of the IS into a clean, silanized 2 mL glass GC vial. Evaporate to complete dryness under a gentle stream of high-purity nitrogen at room temperature.

    • Causality: Even trace amounts of water will hydrolyze the TMS donor, halting the reaction[5][8].

  • Reconstitution: Dissolve the dried residue in 100 µL of anhydrous ethyl acetate.

  • Derivatization: Add 100 µL of BSTFA + 1% TMCS to the vial[8].

    • Causality: A minimum 2:1 molar excess of reagent to active hydrogens is necessary to push the reaction equilibrium to the right[5][7].

  • Incubation: Cap the vial tightly with a PTFE-lined septum. Vortex for 10 seconds, then place in a dry heat block at 60 °C for 30 minutes[7][9].

    • Causality: Mild thermal energy overcomes the activation barrier of the sterically hindered secondary alcohol without degrading the cyclopropyl ring[5][7].

  • Preparation for Injection: Remove the vial and cool to room temperature. The sample is now ready for direct injection.

    • Causality: The byproducts of BSTFA are highly volatile and will elute during the GC solvent delay, eliminating the need for post-derivatization cleanup.

Workflow Sample 1. Sample Prep Dry & dissolve in aprotic solvent Reagent 2. Derivatization Add BSTFA + 1% TMCS (Molar Excess) Sample->Reagent Incubation 3. Incubation Heat at 60°C for 30 minutes Reagent->Incubation Analysis 4. GC-MS Inject TMS-derivative directly Incubation->Analysis

Fig 2: Step-by-step silylation workflow for 2-cyclopropylcyclohexan-1-ol prior to GC-MS.

Instrumental Parameters & Data Interpretation

The addition of the TMS group increases the molecular weight of 2-cyclopropylcyclohexan-1-ol by 72 Da (replacing H with C3H9Si). This mass shift is highly diagnostic and aids in structural confirmation during mass spectral interpretation[5].

Table 1: Optimized GC-MS Parameters
ParameterSetting / Specification
Column 5% Phenyl / 95% Dimethylpolysiloxane (e.g., HP-5MS, 30 m × 0.25 mm × 0.25 µm)
Carrier Gas High-purity Helium, constant flow at 1.0 mL/min
Injection 1.0 µL, Splitless mode (to maximize sensitivity for trace analysis)
Inlet Temperature 250 °C
Oven Program 60 °C (hold 1 min), ramp at 10 °C/min to 280 °C (hold 5 min)
Transfer Line Temp 280 °C
Ionization Mode Electron Ionization (EI), 70 eV
Solvent Delay 4.0 minutes (to bypass BSTFA byproducts and solvent)
Table 2: Comparative Mass Spectral Features
Analyte StateMolecular WeightExpected Molecular Ion (M+•)Key Diagnostic Fragment Ions (m/z)
Underivatized ~140.2 g/mol 140 (Often weak or absent)122 [M-H₂O]⁺, 97, 81, 67
TMS-Derivative ~212.4 g/mol 212 (Visible, stabilized)197 [M-CH₃]⁺, 123, 73 [TMS]⁺

Diagnostic Note: The presence of a strong m/z 73 peak is the universal hallmark of a successful TMS derivatization. The m/z 197 ion results from the characteristic loss of a methyl group from the trimethylsilyl moiety, confirming the molecular weight of the intact derivative.

References

  • Guide to Derivatization Reagents for GC - LabRulez GCMS LabRulez
  • The Principle of Silylation: An In-depth Technical Guide to Derivatiz
  • Appendix G - Derivatiz
  • Derivatiz
  • GC Derivatization Colorado St
  • Application Notes and Protocols for the GC-MS Analysis of Cyclohexanol and its Deriv
  • Application Notes and Protocols for GC-MS Analysis of Pharmaceutical Samples after Chemical Derivatiz
  • The Use of Derivatization Reagents for Gas Chrom
  • Derivatization reagents for GC - Chrom
  • BSTFA + TMCS N,O-bis(Trimethylsilyl)
  • Preparation of TMS Deriv

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Preventing Cyclopropane Ring Opening During 2-Cyclopropylcyclohexan-1-ol Oxidation

Welcome to the Technical Support Center for advanced organic synthesis. This guide is specifically engineered for researchers, scientists, and drug development professionals encountering chemoselectivity issues during th...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center for advanced organic synthesis. This guide is specifically engineered for researchers, scientists, and drug development professionals encountering chemoselectivity issues during the oxidation of cyclopropylcarbinyl systems.

Below, you will find an in-depth mechanistic breakdown, troubleshooting FAQs, quantitative data, and field-proven, self-validating protocols to ensure the quantitative conversion of 2-cyclopropylcyclohexan-1-ol to 2-cyclopropylcyclohexan-1-one without compromising the strained cyclopropane ring.

Mechanistic Insight: The Causality of Ring Opening

To prevent the degradation of your substrate, it is critical to understand why the cyclopropane ring opens. Cyclopropanes possess high ring strain (approx. 27.5 kcal/mol) and significant π-character in their C–C bonds. When oxidized improperly, the molecule is subjected to pathways that rapidly relieve this strain:

  • Radical-Mediated Cleavage (1-Electron Oxidation): If your oxidation conditions generate a radical at the carbinol carbon (e.g., via photoredox catalysis, electrochemical oxidation, or certain transition metals), the resulting cyclopropylcarbinyl radical will undergo ultra-fast ring opening to form a more stable homoallylic radical. The rate constant for this cleavage is exceptionally high ( k≈108 s−1 )[1].

  • Acid-Catalyzed Rearrangement: Under strongly acidic conditions, protonation of the alcohol or the ring itself can induce carbocationic character. The cyclopropylcarbinyl cation rapidly undergoes a homoallylic rearrangement, permanently destroying the ring[2].

To preserve the cyclopropane moiety, you must utilize strict 2-electron oxidations that operate under neutral or mildly basic conditions.

Mechanism A 2-Cyclopropylcyclohexan-1-ol B Radical/SET Oxidants (e.g., Ag, Cu, Photoredox) A->B Avoid C Strong Acids (e.g., Jones Reagent) A->C Avoid D Mild 2-Electron Oxidants (Swern, Buffered DMP) A->D Preferred E Cyclopropylcarbinyl Radical (Fast Ring Opening) B->E 1-e⁻ Oxidation F Carbocation Intermediate (Homoallylic Rearrangement) C->F H⁺ Attack G Alkoxysulfonium / Periodinane Intermediates D->G 2-e⁻ Oxidation H Ring-Opened Byproducts (Alkenyl ketones) E->H k ≈ 10⁸ s⁻¹ F->H Rearrangement I 2-Cyclopropylcyclohexan-1-one (Desired Product) G->I Deprotonation

Caption: Mechanistic divergence in 2-cyclopropylcyclohexan-1-ol oxidation pathways.

Troubleshooting FAQs

Q: I used Jones reagent for this oxidation and isolated a complex mixture of ring-opened products. Why did this happen? A: Jones reagent ( CrO3​/H2​SO4​ ) is strongly acidic. The highly strained cyclopropylcarbinyl system is exceptionally sensitive to electrophilic attack and solvolysis. Under these conditions, the substrate undergoes simultaneous ring opening and homoallylic rearrangement[2]. You must abandon acidic chromium-based oxidants for this substrate.

Q: I switched to Dess-Martin Periodinane (DMP), which is supposed to be mild, but I still observed ~10% ring-opened byproduct. How do I fix this? A: While DMP is a mild, two-electron oxidant that avoids radical intermediates[3], the reagent releases one equivalent of acetic acid for every equivalent of alcohol oxidized[4]. In highly sensitive cyclopropyl systems, this localized acidity is enough to catalyze ring opening. Solution: Buffer the reaction by adding 2–3 equivalents of solid sodium bicarbonate ( NaHCO3​ ) or pyridine to the solvent before adding the DMP[4]. This neutralizes the acetic acid in situ, preserving the cyclopropane ring.

Q: Why is the Swern oxidation considered the gold standard for cyclopropylcarbinyl alcohols? A: The Swern oxidation relies on the formation of an alkoxysulfonium ylide intermediate at low temperatures (typically -78 °C)[5]. It is a strict two-electron process that operates under mildly basic conditions (using triethylamine as the proton acceptor), completely avoiding both acidic environments and radical intermediates[6]. Consequently, it suppresses epimerization and ring opening, often delivering quantitative yields[5].

Quantitative Data: Oxidant Selection Matrix

Use the following data table to select the appropriate oxidation method based on your yield requirements and risk tolerance.

Oxidation MethodMechanism TypeReaction EnvironmentRisk of Ring OpeningExpected Yield
Jones Reagent Mixed / AcidicStrongly AcidicVery High (>50%)Low (<30%)
Photoredox / SET 1-ElectronNeutral / RadicalComplete (100%)0% (Desired)
Unbuffered DMP 2-ElectronMildly AcidicLow to Moderate70 - 85%
Buffered DMP 2-ElectronNeutral / BufferedVery Low (<2%)>90%
Swern Oxidation 2-ElectronMildly BasicNone (0%)>92%

Field-Proven Experimental Protocols

Workflow Start Substrate: 2-Cyclopropylcyclohexan-1-ol Decision1 Scale & Sensitivity Assessment Start->Decision1 Path1 Swern Oxidation (-78 °C, Oxalyl Chloride, DMSO) Decision1->Path1 Large Scale / High Sensitivity Path2 Buffered DMP Oxidation (RT, DMP, NaHCO3/Pyridine) Decision1->Path2 Small Scale / Operational Ease Workup1 Aqueous Quench & Extraction (Keep cold during quench) Path1->Workup1 Workup2 Na2S2O3 / NaHCO3 Quench (Removes iodine byproducts) Path2->Workup2 End Pure 2-Cyclopropylcyclohexan-1-one Workup1->End Workup2->End

Caption: Decision matrix and workflow for selecting the optimal oxidation protocol.

Protocol A: Buffered Dess-Martin Oxidation (Recommended for Small/Medium Scale)

This protocol is ideal for rapid, room-temperature oxidations where operational simplicity is preferred over cryogenic cooling.

  • Preparation: Dissolve 2-cyclopropylcyclohexan-1-ol (1.0 equiv) in anhydrous dichloromethane (DCM) to a concentration of 0.1 M under an inert atmosphere (Nitrogen or Argon).

  • Buffering: Add solid NaHCO3​ (3.0 equiv) to the stirring solution. Self-Validation: The solution will become a heterogeneous suspension. This ensures any generated acetic acid is immediately neutralized.

  • Oxidation: Add Dess-Martin Periodinane (1.2 equiv) in a single portion. Self-Validation: Pure DMP should be a white, free-flowing powder. If the reagent is yellow or clumpy, it has hydrolyzed to IBX or polymeric species, which will drastically reduce reaction efficiency[4].

  • Monitoring: Stir vigorously at room temperature for 1–2 hours. Monitor via TLC until the starting material is consumed.

  • Quench & Workup: Pour the reaction mixture into a 1:1 mixture of saturated aqueous NaHCO3​ and saturated aqueous Na2​S2​O3​ (sodium thiosulfate). Stir vigorously for 15 minutes. Self-Validation: The organic layer must transition from yellow/orange to completely colorless, validating the reduction and removal of iodine byproducts.

  • Isolation: Extract with DCM, dry over anhydrous Na2​SO4​ , filter, and concentrate in vacuo to yield the pure ketone.

Protocol B: Swern Oxidation (Recommended for Large Scale)

This protocol is the gold standard for preserving cyclopropyl rings, as it operates entirely under basic, non-radical conditions at cryogenic temperatures[6],[5].

  • Activation: To a flame-dried flask under Argon, add anhydrous DCM and oxalyl chloride (1.5 equiv). Cool the solution to -78 °C using a dry ice/acetone bath.

  • DMSO Addition: Dropwise, add anhydrous DMSO (3.0 equiv) dissolved in a small amount of DCM. Self-Validation: You must observe immediate gas evolution ( CO and CO2​ ). If no gas is observed, the oxalyl chloride is degraded. Stir for 15 minutes.

  • Substrate Addition: Dissolve 2-cyclopropylcyclohexan-1-ol (1.0 equiv) in DCM and add it dropwise over 10 minutes. Self-Validation: Monitor the internal temperature. It must not rise above -60 °C; otherwise, the intermediate alkoxysulfonium ylide may undergo Pummerer-type side reactions. Stir for 30 minutes at -78 °C.

  • Deprotonation: Add anhydrous triethylamine (5.0 equiv) dropwise. Self-Validation: The solution will turn opaque white due to the precipitation of triethylamine hydrochloride, visually confirming the deprotonation step.

  • Warming & Quench: Allow the reaction to slowly warm to 0 °C over 1 hour. Self-Validation: A strong odor of dimethyl sulfide (DMS) will evolve, confirming the completion of the oxidation cycle. Quench with water.

  • Isolation: Extract with DCM, wash the organic layer sequentially with 1M HCl (to remove excess amine), saturated NaHCO3​ , and brine. Dry over Na2​SO4​ , filter, and concentrate.

Sources

Optimization

Technical Support Center: Optimizing Yield in the Synthesis of 2-Cyclopropylcyclohexan-1-ol

Welcome to the Technical Support Center. The synthesis of trans-2-cyclopropylcyclohexan-1-ol is a critical multi-step transformation frequently utilized in drug development. The most robust synthetic route involves the n...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center. The synthesis of trans-2-cyclopropylcyclohexan-1-ol is a critical multi-step transformation frequently utilized in drug development. The most robust synthetic route involves the nucleophilic ring-opening of cyclohexene oxide using cyclopropylmagnesium bromide.

This guide provides authoritative troubleshooting protocols, mechanistic insights, and yield optimization strategies to help you overcome common experimental bottlenecks.

Synthetic Workflow & Mechanism

G SM Cyclohexene Oxide Cuprate Organocuprate Intermediate SM->Cuprate THF, -20°C Grignard Cyclopropylmagnesium Bromide Grignard->Cuprate Transmetalation Cat CuI (10 mol%) Cat->Cuprate Catalysis Product trans-2-Cyclopropyl- cyclohexan-1-ol Cuprate->Product SN2 Ring Opening

Figure 1: Copper-catalyzed epoxide ring-opening workflow for the synthesis of trans-2-cyclopropylcyclohexan-1-ol.

Troubleshooting & FAQs

Q1: Why is my yield of 2-cyclopropylcyclohexan-1-ol consistently below 40%, with significant starting material recovery?

Causality: Grignard reagents are "hard" nucleophiles. When reacted directly with unactivated epoxides, they are notoriously sluggish and prone to promoting base-catalyzed side reactions (such as the isomerization of cyclohexene oxide to cyclohexanone) rather than the desired nucleophilic addition. The addition of a copper(I) catalyst (e.g., CuI) facilitates transmetalation, converting the hard Grignard reagent into a "soft" higher-order organocuprate intermediate. This soft nucleophile efficiently and selectively attacks the C–O σ∗ orbital of the epoxide, dramatically increasing the yield[1].

Self-Validating Protocol: CuI-Catalyzed Ring Opening

  • Flame-dry a Schlenk flask under vacuum and backfill with inert gas (Argon or N2​ ).

  • Add CuI (10 mol% relative to the epoxide) and anhydrous THF (to achieve 0.5 M); cool the suspension to -20 °C.

  • Dropwise add cyclopropylmagnesium bromide (1.5 equiv, 0.5 M in THF) over 15 minutes. Validation checkpoint: The mixture will turn dark, indicating successful transmetalation and cuprate formation.

  • Stir at -20 °C for 30 minutes.

  • Add cyclohexene oxide (1.0 equiv) dropwise.

  • Gradually warm the reaction to room temperature and stir for 4 hours until complete consumption of the epoxide is observed via TLC.

Q2: I am observing significant amounts of 2-bromocyclohexan-1-ol (halohydrin) as a byproduct. How can I suppress this?

Causality: The formation of halohydrins is a direct consequence of the Schlenk equilibrium inherent to Grignard reagents ( 2 RMgBr⇌R2​Mg+MgBr2​ ). The generated MgBr2​ acts as a strong Lewis acid, coordinating to the epoxide oxygen and activating the ring. If the organocuprate attack is not sufficiently rapid, the bromide ion from MgBr2​ will attack the activated epoxide, yielding the unwanted trans-2-bromocyclohexan-1-ol.

Solution: Switching the solvent from diethyl ether to THF helps suppress the Schlenk equilibrium due to THF's stronger coordination to magnesium. Furthermore, introducing a Lewis acid like BF3​⋅OEt2​ can outcompete MgBr2​ for epoxide activation. BF3​ lowers the activation energy of the nucleophilic ring opening to approximately 9.2 kcal/mol, accelerating the desired cuprate attack before bromination can occur[2].

Mechanism Grignard 2 c-PrMgBr Schlenk c-Pr2Mg + MgBr2 Grignard->Schlenk Schlenk Eq. Cuprate [c-Pr-Cu-I]MgBr (Active Nucleophile) Grignard->Cuprate + CuI LewisAcid MgBr2 Coordination Schlenk->LewisAcid MgBr2 Epoxide Cyclohexene Oxide Epoxide->Cuprate SN2 attack Epoxide->LewisAcid Activation Product Desired Product (trans-isomer) Cuprate->Product High Yield Byproduct Halohydrin Byproduct (Br- attack) LewisAcid->Byproduct Side Reaction

Figure 2: Competing pathways leading to the desired product versus the halohydrin byproduct.

Q3: What is the stereochemical outcome, and why do I only isolate the trans-isomer?

Causality: The nucleophilic ring-opening of cyclohexene oxide is strictly governed by the Fürst-Plattner rule [3]. The reaction proceeds via a chair-like transition state where the incoming nucleophile (cyclopropyl cuprate) and the leaving group (epoxide oxygen) must adopt a trans-diaxial relationship[4]. Attack at the epoxide carbon forces the cyclohexane ring into a conformation that minimizes steric (Pauli) repulsion and torsional strain[4]. Following the initial diaxial opening, the molecule undergoes a rapid chair flip to the thermodynamically favored diequatorial conformer, yielding exclusively trans-2-cyclopropylcyclohexan-1-ol[3].

Q4: How do I handle the workup to avoid emulsions and maximize product recovery?

Causality: Quenching organometallic reactions containing copper and magnesium with standard aqueous solutions generates gelatinous hydroxide precipitates[ Cu(OH)2​ , Mg(OH)2​ ]. These precipitates trap the product and create stubborn emulsions during liquid-liquid extraction.

Protocol: Chelating Quench

  • Cool the reaction mixture to 0 °C.

  • Quench carefully with a 1:1 mixture of saturated aqueous NH4​Cl and concentrated NH4​OH (pH ~8-9).

  • Stir vigorously for 1-2 hours open to the air. Validation checkpoint: The solution will turn deep blue as the ammonia chelates the oxidized copper(II) ions [ Cu(NH3​)42+​ ], breaking the emulsion.

  • Extract the aqueous layer with ethyl acetate (3x).

  • Wash the combined organic layers with brine, dry over anhydrous Na2​SO4​ , and concentrate in vacuo.

Quantitative Optimization Data

The following table summarizes the optimization of reaction conditions to maximize the yield of trans-2-cyclopropylcyclohexan-1-ol while suppressing the halohydrin byproduct.

EntrySolventCatalyst (mol%)Additive (equiv)Yield (%)Halohydrin Byproduct (%)
1 Et2​O NoneNone< 10%45%
2 Et2​O CuI (10%)None42%28%
3THFCuI (10%)None78%8%
4THFCuI (10%) BF3​⋅OEt2​ (1.0)92% < 2%

References

  • Title: Product Class 4: Organometallic Complexes of Copper Source: Thieme Connect URL
  • Title: Copper-Catalyzed Cross-Coupling Reaction of Grignard Reagents with Primary-Alkyl Halides: Remarkable Effect of 1-Phenylpropyne Source: ResearchGate URL
  • Title: 2.
  • Title: How Lewis Acids Catalyze Ring-Openings of Cyclohexene Oxide Source: ACS Publications URL

Sources

Reference Data & Comparative Studies

Validation

A Comparative Guide to the Validation of HPLC-UV Methods for Chiral Alcohol Purity Analysis

For researchers, scientists, and drug development professionals, establishing the enantiomeric purity of chiral molecules is a critical step in ensuring the safety and efficacy of new therapeutic agents. This guide provi...

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Author: BenchChem Technical Support Team. Date: April 2026

For researchers, scientists, and drug development professionals, establishing the enantiomeric purity of chiral molecules is a critical step in ensuring the safety and efficacy of new therapeutic agents. This guide provides a comprehensive, in-depth comparison of High-Performance Liquid Chromatography with UV detection (HPLC-UV) for the purity analysis of chiral alcohols, using trans-2-phenyl-1-cyclohexanol as a representative analyte. We will explore the validation of the HPLC-UV method according to international guidelines and compare its performance with alternative techniques such as Gas Chromatography (GC) and Supercritical Fluid Chromatography (SFC).

The Criticality of Chiral Purity

Many therapeutic drugs are chiral, existing as a pair of non-superimposable mirror images called enantiomers. These enantiomers can exhibit markedly different pharmacological and toxicological profiles. Therefore, regulatory agencies worldwide mandate the rigorous control and analysis of chiral purity.[1] High-Performance Liquid Chromatography (HPLC) is a primary technique for determining chiral purity, with Gas Chromatography (GC) also being used.[1]

HPLC-UV for Chiral Alcohol Analysis: A Deep Dive

HPLC is a powerful technique for separating components of a mixture.[2] For chiral separations, the key is the use of a Chiral Stationary Phase (CSP). The separation is based on the differential interaction of enantiomers with the CSP, leading to different retention times.[3]

A Validated HPLC-UV Method for trans-2-phenyl-1-cyclohexanol

A robust and reliable analytical method is one that has been validated to be suitable for its intended purpose.[4] The validation process for an HPLC-UV method for purity analysis is guided by the International Council for Harmonisation (ICH) guideline Q2(R1).[5][6]

The following is a detailed experimental protocol for the chiral separation of trans-2-phenyl-1-cyclohexanol enantiomers, followed by a breakdown of the validation parameters.

Experimental Protocol: HPLC-UV Analysis

  • Instrumentation: A standard HPLC system equipped with a pump, autosampler, column oven, and a UV detector.[7]

  • Column: A polysaccharide-based chiral stationary phase, such as a Chiralcel® OD-H, 5 µm, 4.6 x 250 mm, is often effective for resolving chiral alcohols.[7]

  • Mobile Phase: A mixture of n-Hexane and 2-Propanol (Isopropanol) in a 95:5 (v/v) ratio. The mobile phase should be degassed to prevent bubble formation.[7]

  • Flow Rate: 0.4 mL/min.[7]

  • Column Temperature: 25 °C.[7]

  • Detection: UV at 254 nm.[7]

  • Injection Volume: 10 µL.[7]

  • Sample Preparation: Dissolve the trans-2-phenyl-1-cyclohexanol sample in the mobile phase to a concentration of approximately 1 mg/mL. Filter the sample through a 0.45 µm syringe filter before injection.[7]

Workflow for HPLC-UV Method Validation

HPLC_Validation_Workflow cluster_Plan Planning & Development cluster_Execution Validation Execution cluster_Reporting Reporting & Lifecycle ATP Define Analytical Target Profile (ATP) Method_Dev Method Development & Optimization ATP->Method_Dev Validation_Protocol Write Validation Protocol Method_Dev->Validation_Protocol Specificity Specificity Validation_Protocol->Specificity Linearity Linearity & Range Specificity->Linearity Accuracy Accuracy Linearity->Accuracy Precision Precision (Repeatability & Intermediate) Accuracy->Precision LOD_LOQ LOD & LOQ Precision->LOD_LOQ Robustness Robustness LOD_LOQ->Robustness Validation_Report Compile Validation Report Robustness->Validation_Report Method_Implementation Method Implementation & Continuous Monitoring Validation_Report->Method_Implementation

Caption: Workflow for HPLC-UV Method Validation.

Deconstructing the Validation Parameters

The following table summarizes the key validation parameters, their purpose, and typical acceptance criteria as per ICH Q2(R1) guidelines.[5][6]

Validation ParameterPurposeTypical Acceptance Criteria
Specificity To ensure that the signal measured is from the analyte of interest and not from any impurities, degradants, or matrix components.[8]The analyte peak should be well-resolved from all other peaks. Peak purity analysis (e.g., using a diode array detector) should confirm the homogeneity of the analyte peak.
Linearity To demonstrate that the method's response is directly proportional to the concentration of the analyte over a given range.A linear relationship should be observed. The correlation coefficient (r²) should be ≥ 0.999.
Range The interval between the upper and lower concentrations of the analyte for which the method has been shown to be accurate, precise, and linear.[9]For assay: 80-120% of the test concentration. For impurity determination: from the reporting threshold to 120% of the specification.
Accuracy The closeness of the test results to the true value.[5] It is often assessed by recovery studies.For assay: 98.0% to 102.0% recovery. For impurities: recovery should be within an appropriate range, depending on the concentration.
Precision The degree of agreement among individual test results when the method is applied repeatedly to multiple samplings of a homogeneous sample.[9]Repeatability (Intra-assay precision): Relative Standard Deviation (RSD) ≤ 2%. Intermediate Precision (Inter-assay precision): RSD ≤ 3%.
Limit of Detection (LOD) The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value.[10]Signal-to-Noise (S/N) ratio of 3:1.
Limit of Quantitation (LOQ) The lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy.[11]Signal-to-Noise (S/N) ratio of 10:1. The RSD for replicate injections should be ≤ 10%.
Robustness The capacity of the method to remain unaffected by small, deliberate variations in method parameters.[8]The system suitability parameters should remain within acceptable limits, and the results should not be significantly affected by the variations.

Comparative Analysis: HPLC vs. GC and SFC

While HPLC is a workhorse for chiral analysis, other techniques offer distinct advantages and can be more suitable for specific applications.[12]

Gas Chromatography (GC)

GC is a powerful technique for the analysis of volatile and thermally stable compounds.[13] For chiral alcohols, GC often requires derivatization to increase volatility and improve peak shape.[14]

  • Principle: Separation is based on the partitioning of the analyte between a gaseous mobile phase and a liquid or solid stationary phase within a capillary column. Chiral separation is achieved using a chiral stationary phase, often based on cyclodextrin derivatives.[15]

  • Advantages: High resolution, fast analysis times, and high sensitivity, especially with a Flame Ionization Detector (FID).[13][16]

  • Limitations: The analyte must be volatile and thermally stable, or amenable to derivatization. This can add complexity to the sample preparation process.[17]

Supercritical Fluid Chromatography (SFC)

SFC is a form of normal phase chromatography that uses a supercritical fluid, typically carbon dioxide, as the mobile phase.[18] It has emerged as a powerful tool for chiral separations, offering several advantages over traditional HPLC.[19][20]

  • Principle: Similar to HPLC, but the use of a supercritical fluid mobile phase provides unique properties.[18] Supercritical CO2 has low viscosity and high diffusivity, which allows for faster separations and higher efficiency.[21]

  • Advantages:

    • Speed: SFC is significantly faster than HPLC, often reducing analysis times by a factor of five or more.[20][22]

    • Greener Technology: The primary mobile phase is CO2, which is non-toxic and readily available. This drastically reduces the consumption of organic solvents compared to normal-phase HPLC.[22]

    • Versatility: SFC can be used for both analytical and preparative scale separations.[19]

  • Limitations: SFC is not ideal for extremely polar solutes, as the amount of modifier needed would require high temperatures and pressures.[23]

Performance Comparison

The following table provides a comparative overview of HPLC, GC, and SFC for the purity analysis of chiral alcohols.

FeatureHPLC-UVGC-FIDSFC-UV/MS
Principle Liquid-solid partitioningGas-liquid/solid partitioningSupercritical fluid-solid partitioning
Applicability Broad applicability to a wide range of chiral alcoholsSuitable for volatile and thermally stable alcohols (or their derivatives)Broad applicability, particularly for normal-phase separations
Sample Preparation Simple dissolution in mobile phaseMay require derivatizationSimple dissolution in a suitable solvent
Analysis Time 10 - 30 minutes5 - 20 minutes2 - 10 minutes
Solvent Consumption Moderate to highLow (carrier gas)Very low (primarily CO2)
Resolution Good to excellentExcellentExcellent
Sensitivity (Typical Detector) Good (UV)Excellent (FID)Good (UV), Excellent (MS)
Cost ModerateModerateHigher initial investment

Method Selection Decision Tree

Method_Selection_Tree start Start: Chiral Alcohol Purity Analysis volatile Is the analyte volatile & thermally stable? start->volatile derivatization Is derivatization acceptable? volatile->derivatization No gc Consider GC volatile->gc Yes high_throughput Is high throughput or green chemistry a priority? derivatization->high_throughput No derivatization->gc Yes re_evaluate Re-evaluate HPLC vs. SFC derivatization->re_evaluate Maybe hplc HPLC is the primary choice high_throughput->hplc No sfc SFC is a strong alternative high_throughput->sfc Yes

Caption: Decision Tree for Method Selection.

Conclusion

The validation of an HPLC-UV method for the purity analysis of chiral alcohols is a meticulous process that ensures the generation of reliable and accurate data, which is paramount in the pharmaceutical industry. While HPLC remains a robust and widely used technique, alternative methods such as GC and SFC offer distinct advantages in terms of speed, resolution, and environmental impact.[12][24] SFC, in particular, is gaining prominence as a "greener" and faster alternative for chiral separations.[22] The choice of the most appropriate analytical technique will depend on the specific properties of the analyte, the intended purpose of the analysis, and the available instrumentation. By understanding the principles and performance characteristics of each of these powerful techniques, researchers can make informed decisions to ensure the quality and stereochemical integrity of their chiral compounds.

References

  • Selvita. (2024, September 19).
  • U.S. Food and Drug Administration.
  • ProPharma. (2024, June 25).
  • Wikipedia.
  • U.S. Food and Drug Administration. (2024, March). Q2(R2)
  • Pharmaceutical Technology. (2025, March 14).
  • Chromatography Online. (2022, March 1). Supercritical Fluid Chromatography for Chiral Analysis, Part 1: Theoretical Background.
  • Lab Manager.
  • U.S. Food and Drug Administration. (2024, March 6). Q2(R2) Validation of Analytical Procedures March 2024.
  • Royal Society of Chemistry.
  • PMC. Acylation of Chiral Alcohols: A Simple Procedure for Chiral GC Analysis.
  • Slideshare. Comparison of sfc, gc and hplc.
  • Benchchem. A Researcher's Guide to Chiral Gas Chromatography Columns for the Analysis of 2,4-Dimethyl-3-hexanol.
  • Benchchem.
  • Jordi Labs. ICH Q2 (R1) Validation of Analytical Procedures: Text and Methodology.
  • International Council for Harmonisation. ICH Harmonised Tripartite Guideline - Validation of Analytical Procedures: Text and Methodology Q2(R1).
  • LCGC International. (2023, August 25). Chiral Capillary Gas Chromatography: A Highly Selective Analytical Tool.
  • Regis Technologies. (2023, April 4).
  • Royal Society of Chemistry. (2025, October 20). Advances in chiral analysis: from classical methods to emerging technologies.
  • Buchi.com. Let's get critical! SFC vs. HPLC.
  • AZ chrom s.r.o.
  • PMC. (2022, August 26).
  • Shimadzu. Analytical Advantages of SFC.
  • Benchchem.
  • ResearchGate. (2025, August 22). ICH Q2(R1)-GUIDED VALIDATION OF ANORMAL PHASE HPLC/UV METHOD FOR THIRAM IN TECHNICAL WP FORMULATIONS COMPLYING WITH SANCO QC STANDARDS.
  • Benchchem. A Comparative Guide to HPLC and GC Analysis for Purity Assessment of 2-Hydroxy-6-nitrobenzaldehyde.
  • SK pharmteco.
  • ECA Academy. ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology.
  • European Medicines Agency. (1995, June). Q 2 (R1) Validation of Analytical Procedures: Text and Methodology.
  • International Journal of Pharmaceutical and Biological Archives.
  • BOC Sciences.
  • PMC. Stability Indicating HPLC Method for the Determination of Chiral Purity of R-(-)-5-[2-aminopropyl]-2-methoxybenzene Sulfonamide.
  • Pharmaguideline. (2024, December 11).
  • Benchchem.
  • LCGC International. (2026, March 26). A Strategy for Developing HPLC Methods for Chiral Drugs.
  • Analytical Chemistry. (2023, January 10).
  • International Journal of Pharmaceutical Sciences Review and Research. (2019, May 25).
  • LCGC International. (2020, November 1). Validation of Stability-Indicating HPLC Methods for Pharmaceuticals: Overview, Methodologies, and Case Studies.
  • WORLD JOURNAL OF PHARMACEUTICAL RESEARCH. (2023, April 25).

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Comparative

reactivity differences between 2-cyclopropylcyclohexan-1-ol and 2-methylcyclohexanol

Target Audience: Researchers, Synthetic Chemists, and Drug Development Professionals Objective: To provide an in-depth, mechanistic comparison of the reactivity profiles of 2-cyclopropylcyclohexan-1-ol and 2-methylcycloh...

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Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Researchers, Synthetic Chemists, and Drug Development Professionals Objective: To provide an in-depth, mechanistic comparison of the reactivity profiles of 2-cyclopropylcyclohexan-1-ol and 2-methylcyclohexanol, focusing on steric conformation, carbocation dynamics, and photochemical divergence.

Executive Summary & Structural Context

In modern medicinal chemistry and complex molecule synthesis, the substitution of a methyl group with a cyclopropyl group is a common isosteric replacement used to modulate metabolic stability and lipophilicity. However, 2-cyclopropylcyclohexan-1-ol and 2-methylcyclohexanol exhibit profoundly different chemical reactivity profiles. While the methyl group primarily exerts predictable steric bulk and standard σ→p hyperconjugation, the cyclopropyl group introduces unique electronic properties via highly p -characterized Walsh orbitals and ring strain.

This guide dissects these differences, providing experimental protocols, mechanistic rationales, and quantitative data to inform synthetic route design.

Conformational Profiling and Steric Bulk (A-Values)

The reactivity of substituted cyclohexanols is heavily dictated by their preferred chair conformations. The energetic preference for a substituent to occupy the equatorial over the axial position is quantified by its A-value.

  • 2-Methylcyclohexanol: The methyl group has a well-established A-value of 1.74 kcal/mol [1], strongly favoring the equatorial position to minimize 1,3-diaxial interactions.

  • 2-Cyclopropylcyclohexan-1-ol: The cyclopropyl group is often assumed to be significantly bulkier than a methyl group. In a standard monosubstituted cyclohexane, its A-value is approximately 2.1 kcal/mol. However, its bisected geometry allows it to present a narrower steric profile in specific orientations. Recent computational and NMR studies have demonstrated that in highly congested or spirocyclic environments, the cyclopropyl group can exhibit negative A-values (e.g., -0.09 kcal/mol), effectively driving adjacent bulky groups into the axial position to relieve torsional strain [2].

Electronic Divergence: Carbocation Dynamics and Dehydration

The most critical reactivity difference between these two molecules emerges under acidic conditions where carbocation intermediates are generated (e.g., E1 dehydration).

The Methyl Pathway: Standard Hyperconjugation

Upon protonation and loss of water, 2-methylcyclohexanol forms a secondary carbocation at C1. A rapid 1,2-hydride shift yields a more stable tertiary carbocation at C2. Subsequent deprotonation follows Zaitsev's rule, yielding 1-methylcyclohexene as the major thermodynamic product.

The Cyclopropyl Pathway: Walsh Orbital Stabilization

Dehydration of 2-cyclopropylcyclohexan-1-ol also initiates with a secondary carbocation at C1. A 1,2-hydride shift moves the positive charge to C2, directly adjacent to the cyclopropyl ring. This generates a cyclopropylcarbinyl cation . Unlike the methyl group, the cyclopropyl ring stabilizes the adjacent empty p -orbital through the delocalization of its p -rich C-C bonds (Walsh orbitals). This stabilization energy is immense, making the secondary cyclopropylcarbinyl cation more stable than a standard tertiary carbocation. Furthermore, this intermediate exists in a rapid equilibrium with non-classical cyclobutyl and homoallylic cations, meaning dehydration often yields a complex mixture of 1-cyclopropylcyclohexene and ring-opened homoallylic rearrangement products [3].

G cluster_methyl 2-Methylcyclohexanol Pathway cluster_cyclo 2-Cyclopropylcyclohexanol Pathway M_SM 2-Methylcyclohexanol M_C1 C1 Secondary Cation M_SM->M_C1 -H2O M_C2 C2 Tertiary Cation (Hydride Shift) M_C1->M_C2 1,2-H Shift M_Prod 1-Methylcyclohexene (Major) M_C2->M_Prod -H+ C_SM 2-Cyclopropylcyclohexanol C_C1 C1 Secondary Cation C_SM->C_C1 -H2O C_C2 C2 Cyclopropylcarbinyl Cation (Walsh Stabilized) C_C1->C_C2 1,2-H Shift C_Prod1 1-Cyclopropylcyclohexene (Major) C_C2->C_Prod1 -H+ C_Prod2 Homoallylic Rearrangement (Ring Opening) C_C2->C_Prod2 Ring Strain Relief

Caption: Divergent E1 dehydration pathways highlighting the cyclopropylcarbinyl cation effect.

Photochemical Divergence: Three-Carbon Ring Expansion

When oxidized to their respective ketones, these molecules exhibit drastically different photochemical behaviors.

Irradiation of 2-methylcyclohexanone typically results in standard Norrish Type I α -cleavage, yielding linear aldehydes or ketenes. Conversely, photolysis of 2-cyclopropylcyclohexanone triggers a highly specific three-carbon photochemical ring expansion . As demonstrated by Carlson and Biersmith, the initial Norrish Type I cleavage produces a cyclopropylcarbinyl radical. This radical rapidly isomerizes to a homoallyl radical, driving the expansion of the six-membered ring into a nine-membered ring, yielding cis- and trans-cyclonon-4-enone [4].

G SM 2-Cyclopropyl- cyclohexanol Ox Jones Oxidation (CrO3, H2SO4) SM->Ox Ketone 2-Cyclopropyl- cyclohexanone Ox->Ketone UV Photolysis (300 nm, Vycor) Ketone->UV Radical Norrish Type I (Diradical) UV->Radical Rearrange Radical Isomerization Radical->Rearrange Product Cyclonon-4-enone (3-Carbon Expansion) Rearrange->Product

Caption: Photochemical workflow demonstrating the 3-carbon ring expansion of 2-cyclopropylcyclohexanone.

Quantitative Data Comparison

The table below summarizes the core physicochemical and reactivity metrics distinguishing the two substrates.

Property / Metric2-Methylcyclohexanol2-Cyclopropylcyclohexan-1-ol
Substituent A-Value 1.74 kcal/mol~2.10 kcal/mol (Context-dependent)
Cation Stabilization Mode σ→p HyperconjugationWalsh Orbital Delocalization
Primary Dehydration Product 1-Methylcyclohexene1-Cyclopropylcyclohexene & Homoallylic isomers
Photolysis of Ketone Derivative Aldehydes / Ketenes (Linear)Cyclonon-4-enone (Ring Expansion)
Steric Profile Rigid, isotropic bulkBisected, anisotropic bulk

Experimental Protocols

To ensure self-validating and reproducible results, the following protocols detail the isolation and analytical verification of the divergent reactivity pathways.

Protocol A: Acid-Catalyzed Dehydration and GC-MS Analysis

Objective: To observe the thermodynamic elimination products and quantify ring-opened isomers.

  • Reaction Setup: In a 50 mL round-bottom flask equipped with a Dean-Stark trap, dissolve 10 mmol of the target alcohol (2-methylcyclohexanol or 2-cyclopropylcyclohexanol) in 20 mL of toluene.

  • Catalysis: Add 0.5 mmol of p-toluenesulfonic acid (PTSA) as the dehydrating agent.

  • Reflux: Heat the mixture to reflux (approx. 110 °C) for 4 hours, continuously removing the azeotroped water to drive the equilibrium forward.

  • Workup: Cool the reaction to room temperature. Wash the organic layer with saturated aqueous NaHCO3​ (2 x 15 mL) and brine (15 mL). Dry over anhydrous Na2​SO4​ .

  • Validation (GC-MS): Inject 1 μ L of the organic layer into a GC-MS equipped with an HP-5MS column.

    • Expected Result (Methyl): A single major peak corresponding to 1-methylcyclohexene ( m/z 96).

    • Expected Result (Cyclopropyl): A primary peak for 1-cyclopropylcyclohexene ( m/z 122) alongside secondary peaks representing homoallylic rearrangement products.

Protocol B: Photochemical Ring Expansion of 2-Cyclopropylcyclohexanone

Objective: To execute and validate the 3-carbon ring expansion via Norrish Type I cleavage.

  • Oxidation: Convert 2-cyclopropylcyclohexan-1-ol to 2-cyclopropylcyclohexanone using standard Jones reagent (CrO3/H2SO4 in acetone at 0 °C). Isolate via silica gel chromatography.

  • Photolysis Setup: Dissolve 5 mmol of the purified 2-cyclopropylcyclohexanone in 100 mL of degassed, anhydrous hexane. Transfer to a quartz or Vycor photochemical reactor.

  • Irradiation: Irradiate the solution using 3000 Å (300 nm) Rayonet UV lamps for 12 hours under a continuous argon purge to prevent photo-oxidation.

  • Purification: Concentrate the solvent in vacuo. Separate the crude mixture using column chromatography on silica gel impregnated with silver nitrate ( AgNO3​ ) to resolve the alkene isomers [4].

  • Validation (NMR/IR): Analyze the isolated fractions.

    • Expected Result: Formation of trans-cyclonon-4-enone (IR: 1701, 1640 cm⁻¹) and cis-cyclonon-4-enone (IR: 1701, 1650 cm⁻¹) [4].

References

  • A value - Wikipedia Source: Wikipedia URL:[Link]

  • Driving tert-butyl axial: the surprising cyclopropyl effect Source: Chemical Science (RSC Publishing) URL:[Link]

  • Questions on Alcohols and Ethers (Dehydration Mechanisms) Source: George Mason University (GMU) Chemistry URL:[Link]

  • Photolysis of 2-Cyclopropylcyclohexanone: a Three-carbon Photochemical Ring Expansion Source: Chemical Communications (1969) URL:[Link]

Validation

A Comparative Guide to Chiral Catalysts for the Asymmetric Production of 2-Cyclopropylcyclohexan-1-ol

For Researchers, Scientists, and Drug Development Professionals The enantioselective synthesis of substituted cyclohexanols is a cornerstone of modern organic chemistry, providing access to crucial chiral building blocks...

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Author: BenchChem Technical Support Team. Date: April 2026

For Researchers, Scientists, and Drug Development Professionals

The enantioselective synthesis of substituted cyclohexanols is a cornerstone of modern organic chemistry, providing access to crucial chiral building blocks for the pharmaceutical and fine chemical industries. Among these, 2-cyclopropylcyclohexan-1-ol presents a unique synthetic challenge and a valuable target due to the presence of two adjacent stereocenters and the versatile cyclopropyl moiety. This guide provides a comprehensive comparison of potential chiral catalytic systems for the asymmetric production of 2-cyclopropylcyclohexan-1-ol, offering insights into their mechanisms, performance in analogous reactions, and detailed experimental protocols to facilitate catalyst selection and optimization.

The Synthetic Challenge and Strategic Approaches

The asymmetric synthesis of 2-cyclopropylcyclohexan-1-ol necessitates precise control over both diastereoselectivity and enantioselectivity. The primary retrosynthetic disconnections lead to two main strategic approaches: the enantioselective addition of a cyclopropyl nucleophile to cyclohexene oxide or a derivative, or the diastereoselective and enantioselective modification of a cyclohexene precursor. This guide will explore the most promising catalytic systems applicable to these strategies.

Performance Comparison of Chiral Catalytic Systems

The choice of a chiral catalyst is paramount to the success of an asymmetric synthesis, directly influencing yield, diastereoselectivity, and enantiomeric excess (ee%). The following table summarizes the performance of various classes of chiral catalysts in reactions analogous to the synthesis of 2-cyclopropylcyclohexan-1-ol. This data serves as a strong starting point for catalyst screening and optimization for the target molecule.

Catalyst TypeChiral Catalyst ExampleAnalogous ReactionYield (%)Diastereomeric Ratio (dr)Enantiomeric Excess (ee%)Reference
Transition Metal Catalysis Planar-chiral Cp'Ru complexAsymmetric allylic alkylation of allylic chloride with β-diketonesHighHighHigh[1]
(S,S)-Ph-BOX / Cu(I)Asymmetric cyclopropanation of styreneHighN/AHigh[2]
(S)-Ir-tol-BINAPEnantioselective allylic aminationHighN/A (branched selective)High[3]
Chiral Phosphine / Pd(0)Asymmetric allylic alkylation91-99N/A96-99[4]
Organocatalysis (S)-ProlineAsymmetric α-methylation of cyclohexanone49N/A76[5]
9-Amino(9-deoxy)epiquinineAsymmetric α-alkylation of cyclohexanone95N/A92[5]
Biocatalysis Ene-reductases (OPR3, YqjM)Desymmetrization of 4,4-disubstituted 2,5-cyclohexadienonesHighN/A>99[6]
Lipase (e.g., from Candida antarctica)Kinetic resolution of racemic alcohols~50 (for one enantiomer)N/AHigh[7]
Chiral Lithium Amide (-)-N,N-diisopinocampheylamideEnantioselective deprotonation of cyclohexene oxide82N/A95[8][9]

In-Depth Analysis of Promising Catalytic Systems

Transition Metal-Catalyzed Asymmetric Allylic Alkylation (AAA)

Palladium and Iridium-catalyzed AAA reactions are powerful tools for the formation of C-C bonds with excellent stereocontrol.[3][4] In the context of 2-cyclopropylcyclohexan-1-ol synthesis, a plausible strategy involves the reaction of a cyclopropyl nucleophile with a suitable cyclohexenyl electrophile. The choice of ligand is critical for achieving high enantioselectivity.

Proposed Catalytic Cycle for Pd-Catalyzed Asymmetric Allylic Alkylation:

AAA_Cycle cluster_reactants Reactants cluster_product Product Pd(0)L Pd(0)L π-allyl-Pd(II)L complex π-allyl-Pd(II)L complex Pd(0)L->π-allyl-Pd(II)L complex Oxidative Addition π-allyl-Pd(II)L* complex π-allyl-Pd(II)L* complex Product + Pd(0)L Product + Pd(0)L π-allyl-Pd(II)L* complex->Product + Pd(0)L Nucleophilic Attack Pd(0)L* Pd(0)L* Allylic Electrophile Allylic Electrophile Allylic Electrophile->π-allyl-Pd(II)L* complex Cyclopropyl Nucleophile Cyclopropyl Nucleophile Cyclopropyl Nucleophile->π-allyl-Pd(II)L* complex 2-Cyclopropylcyclohexan-1-ol derivative 2-Cyclopropylcyclohexan-1-ol derivative Product + Pd(0)L* Product + Pd(0)L* Product + Pd(0)L*->2-Cyclopropylcyclohexan-1-ol derivative

Caption: Proposed catalytic cycle for Pd-catalyzed asymmetric allylic alkylation.

Experimental Protocol: General Procedure for Pd-Catalyzed Asymmetric Allylic Alkylation

  • Catalyst Pre-formation: In a flame-dried Schlenk tube under an inert atmosphere (e.g., argon), dissolve the palladium precursor (e.g., [Pd(allyl)Cl]₂) and the chiral phosphine ligand in a suitable anhydrous solvent (e.g., THF, DCM). Stir the solution at room temperature for 30 minutes.

  • Reaction Setup: In a separate flame-dried Schlenk tube, dissolve the cyclohexenyl substrate and the cyclopropyl nucleophile (e.g., a cyclopropylboronic acid derivative or a cyclopropyl Grignard reagent in the presence of a suitable transmetalating agent) in the same anhydrous solvent.

  • Reaction Execution: Add the pre-formed catalyst solution to the substrate/nucleophile mixture via cannula. Stir the reaction at the desired temperature (ranging from -20 °C to room temperature) and monitor its progress by TLC or GC-MS.

  • Work-up and Purification: Upon completion, quench the reaction with a suitable reagent (e.g., saturated aqueous NH₄Cl). Extract the aqueous layer with an organic solvent (e.g., ethyl acetate). Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel.

  • Analysis: Determine the yield, diastereomeric ratio (by ¹H NMR or GC), and enantiomeric excess (by chiral HPLC or GC) of the product.

Organocatalytic Asymmetric Synthesis

Organocatalysis offers a metal-free alternative for asymmetric transformations.[10] For the synthesis of 2-cyclopropylcyclohexan-1-ol, an organocatalytic approach could involve the asymmetric Michael addition of a cyclopropyl-containing nucleophile to cyclohexenone, followed by diastereoselective reduction of the resulting ketone. Chiral amines, prolinol ethers, and cinchona alkaloids are promising catalysts for such transformations.[5]

Proposed Mechanism for Enamine-Catalyzed Michael Addition:

Enamine_Michael Cyclohexanone Cyclohexanone Enamine Enamine Cyclohexanone->Enamine + Chiral Amine - H₂O Iminium Ion Iminium Ion Enamine->Iminium Ion + Cyclopropyl Nucleophile Product Product Iminium Ion->Product Hydrolysis

Caption: Simplified mechanism of enamine catalysis in a Michael addition.

Experimental Protocol: General Procedure for Organocatalytic Michael Addition

  • Reaction Setup: To a vial, add the chiral organocatalyst (e.g., a prolinol derivative), cyclohexenone, and the cyclopropyl nucleophile in a suitable solvent (e.g., toluene, DMSO).

  • Reaction Execution: Stir the reaction mixture at the specified temperature. Monitor the reaction progress by TLC or GC-MS.

  • Work-up and Purification: Once the reaction is complete, concentrate the mixture under reduced pressure. Purify the crude product by flash column chromatography.

  • Subsequent Reduction: The resulting ketone can be reduced to the desired alcohol using a diastereoselective reducing agent (e.g., L-selectride® or NaBH₄ with a chelating agent).

  • Analysis: Determine the yield, diastereomeric ratio, and enantiomeric excess of the final alcohol product.

Biocatalytic Approaches

Biocatalysis offers highly selective and environmentally friendly routes to chiral molecules. Ene-reductases have shown exceptional performance in the desymmetrization of prochiral cyclohexadienones, achieving outstanding enantioselectivities (>99% ee).[6] This strategy could be adapted by synthesizing a 4-cyclopropyl-2,5-cyclohexadienone precursor. Alternatively, a kinetic resolution of racemic 2-cyclopropylcyclohexan-1-ol using lipases could be employed to obtain one enantiomer in high purity.[7]

General Workflow for Biocatalytic Desymmetrization:

Biocatalysis_Workflow cluster_enzyme Enzyme System Substrate Preparation Substrate Preparation Enzymatic Reaction Enzymatic Reaction Substrate Preparation->Enzymatic Reaction Prochiral Substrate Product Extraction Product Extraction Enzymatic Reaction->Product Extraction Chiral Product Purification & Analysis Purification & Analysis Product Extraction->Purification & Analysis Ene-reductase Ene-reductase Ene-reductase->Enzymatic Reaction Cofactor (NADH) Cofactor (NADH) Cofactor (NADH)->Enzymatic Reaction Buffer Buffer Buffer->Enzymatic Reaction

Caption: General workflow for an ene-reductase catalyzed desymmetrization.

Experimental Protocol: General Procedure for Ene-Reductase Catalyzed Desymmetrization

  • Reaction Setup: In a temperature-controlled vessel, prepare a buffer solution (e.g., potassium phosphate buffer). Add the ene-reductase enzyme, the prochiral 4-cyclopropyl-2,5-cyclohexadienone substrate, and a cofactor regeneration system (e.g., glucose and glucose dehydrogenase for NADH regeneration).

  • Reaction Execution: Gently agitate the mixture at a controlled temperature (typically 25-37 °C). Monitor the reaction progress by HPLC.

  • Work-up and Extraction: Once the reaction is complete, saturate the aqueous phase with NaCl and extract the product with an organic solvent (e.g., ethyl acetate).

  • Purification and Analysis: Dry the combined organic extracts, concentrate, and purify the product by column chromatography. Determine the yield and enantiomeric excess by chiral HPLC or GC.

Conclusion and Future Outlook

The asymmetric synthesis of 2-cyclopropylcyclohexan-1-ol remains an open and valuable research area. While direct catalytic systems have yet to be reported, this guide provides a robust framework for initiating a successful research program. Transition metal catalysis, particularly palladium-catalyzed asymmetric allylic alkylation, offers a highly promising and versatile approach. Organocatalysis presents a cost-effective and metal-free alternative, while biocatalysis holds the potential for unparalleled enantioselectivity.

Future research should focus on the direct comparison of these catalytic systems for the target molecule. The development of novel chiral ligands and organocatalysts tailored for this specific transformation will be crucial for achieving optimal results. The insights and protocols provided herein are intended to empower researchers, scientists, and drug development professionals to navigate the complexities of asymmetric catalysis and accelerate the discovery of efficient and selective routes to 2-cyclopropylcyclohexan-1-ol and other valuable chiral molecules.

References

  • Zaware, N., & Ohlmeyer, M. (2014). Synthetic Approaches to (R)-cyclohex-2-enol. Oriental Journal of Chemistry, 30(1), 17-21. [Link]

  • Asensio, G., et al. (2003). Synthesis of an enantiopure 2-arylcyclohexanols from prochiral enol acetates by an enantioselective protonation/diastereoselective reduction sequence. Tetrahedron: Asymmetry, 14(19), 3035-3042.
  • Smith, A. B., et al. (2015). Diastereoselective and Enantioselective Silylation of 2-Arylcyclohexanols. Organic Letters, 17(10), 2498-2501. [Link]

  • Gotor-Fernández, V., et al. (2016). Enantiocontrolled Preparation of ϒ-Substituted Cyclohexenones: Synthesis and Kinase Activity Assays of Cyclopropyl-Fused Cyclohexane Nucleosides. Molecules, 21(10), 1369. [Link]

  • Pericàs, M. A., et al. (2006). Chiral 1,2-Amino Alcohols and 1,2-Diamines Derived from Cyclohexene Oxide: Recent Applications in Asymmetric Synthesis. Accounts of Chemical Research, 39(5), 335-345.
  • Gotor-Fernández, V., et al. (2016). Enantiocontrolled Preparation of ϒ-Substituted Cyclohexenones: Synthesis and Kinase Activity Assays of Cyclopropyl-Fused Cyclohexane Nucleosides. ResearchGate. [Link]

  • Zhang, J., et al. (2015). Enantio- and diastereoselective asymmetric allylic alkylation catalyzed by a planar-chiral cyclopentadienyl ruthenium complex. Chemical Communications, 51(54), 10895-10898. [Link]

  • Zaware, N., & Ohlmeyer, M. (2014). Synthetic Approaches to (R)-cyclohex-2-enol. Semantic Scholar. [Link]

  • Slanina, T., et al. (2024). Evaluation of the enantioselectivity of new chiral ligands based on imidazolidin-4-one derivatives. Beilstein Journal of Organic Chemistry, 20, 686-695. [Link]

  • Nájera, C., & Yus, M. (2011). Recent Advances in the Application of Chiral Phosphine Ligands in Pd-Catalysed Asymmetric Allylic Alkylation. Molecules, 16(1), 814-870. [Link]

  • Gladiali, S., & cityscape, C. (2007). Chiral Sulfur Ligands for Asymmetric Catalysis. Chemical Reviews, 107(11), 4997-5055. [Link]

  • Krische, M. J., et al. (2012). Chiral Amines via Enantioselective π-Allyliridium-C,O-Benzoate-Catalyzed Allylic Alkylation: Student Training via Industrial-Academic Collaboration. PMC. [Link]

  • Crassous, J., et al. (2018). Helicene-Based Chiral Auxiliaries and Chirogenesis. Molecules, 23(1), 76. [Link]

  • Ghorai, M. K., et al. (2022). Catalytic Asymmetric Alkynylogous Allylic Substitution en route to Chiral Allenes. ChemRxiv. [Link]

  • Zaware, N., & Ohlmeyer, M. (2014). Synthetic Approaches to (R)-Cyclohex-2-Enol. Oriental Journal of Chemistry. [Link]

  • Kroutil, W., et al. (2014). Asymmetric Synthesis of Chiral 2-Cyclohexenones with Quaternary Stereocenters via Ene-Reductase Catalyzed Desymmetrization of 2,5-Cyclohexadienones. ACS Catalysis, 4(7), 2178-2182. [Link]

  • Gu, Q., & You, S.-L. (2024). Enhancing the Efficacy of Chiral Ligands and Catalysts: Siloxane-Substituted Oxazoline Ferrocenes as Next-Generation Candidates. Molecules, 29(5), 987. [Link]

  • Wang, J. (2021). Chiral chemistry: Asymmetric organocatalysis: The 2021 Nobel Prize in Chemistry.
  • Mlynarski, J. (2021). Recent Advances in Selected Asymmetric Reactions Promoted by Chiral Catalysts: Cyclopropanations, Friedel–Crafts, Mannich, Michael Additions and Others. Symmetry, 13(9), 1735. [Link]

Sources

Comparative

Validating DFT Computational Models for 2-Cyclopropylcyclohexan-1-ol Conformations: A Comparative Guide

As drug development increasingly relies on in silico predictions to understand pharmacophores and binding affinities, the accurate modeling of highly flexible organic molecules has become non-negotiable. 2-Cyclopropylcyc...

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Author: BenchChem Technical Support Team. Date: April 2026

As drug development increasingly relies on in silico predictions to understand pharmacophores and binding affinities, the accurate modeling of highly flexible organic molecules has become non-negotiable. 2-Cyclopropylcyclohexan-1-ol presents a quintessential conformational challenge. Its structural landscape is dictated by three dynamic variables: the cyclohexane ring flip (chair vs. twist-boat), the rotation of the cyclopropyl group (bisected vs. perpendicular rotamers), and the orientation of the hydroxyl proton.

To accurately predict the Boltzmann-weighted populations of these conformers, researchers must select the appropriate Density Functional Theory (DFT) model. This guide objectively compares the performance of industry-standard DFT functionals against high-level ab initio benchmarks, providing a self-validating experimental workflow to ensure computational integrity.

The Conformational Challenge & Model Selection

The conformational space of trans-2-cyclopropylcyclohexan-1-ol is dominated by the equilibrium between the diequatorial (e,e) and diaxial (a,a) chair forms. While the (e,e) conformer is generally the global minimum, the energy gap ( ΔG ) between these states is highly sensitive to intramolecular dispersion forces and subtle hyperconjugative interactions.

Choosing the wrong DFT functional can lead to catastrophic miscalculations in Boltzmann populations. We compare three prevalent models:

  • B3LYP: The traditional hybrid functional. While computationally efficient, uncorrected B3LYP notoriously underestimates the stability of compact, folded structures (like the a,a conformer) because it fails to account for medium-to-long-range dispersion interactions (1)[1].

  • M06-2X: A meta-GGA functional explicitly parameterized to capture non-covalent interactions. It is highly recommended for the conformational analysis of substituted cyclohexanes and generally outperforms B3LYP in thermochemical accuracy.

  • ω B97X-D: A range-separated hybrid functional with empirical dispersion corrections. It excels at predicting relative conformational energies in flexible organic molecules (2)[2].

To objectively benchmark these functionals, we utilize DLPNO-CCSD(T) (Domain-Based Local Pair Natural Orbital Coupled Cluster) extrapolated to the Complete Basis Set (CBS) limit as our "gold standard" theoretical reference (3)[3].

Experimental & Computational Workflow

To guarantee scientific integrity, computational predictions cannot exist in a vacuum; they must be anchored by a self-validating experimental loop. Below is the architecture of our validation workflow.

Workflow A 1. MMFF94 Stochastic Search B 2. DFT Geometry Optimization A->B C 3. DLPNO-CCSD(T) Single Point B->C D 4. Boltzmann Populations C->D

Fig 1: Step-by-step computational workflow for DFT conformer validation.

Step-by-Step Methodology

Step 1: Stochastic Conformational Search

  • Protocol: Generate initial conformers using the MMFF94 force field via a Monte Carlo multiple minimum (MCMM) approach.

  • Causality: The conformational space of 2-cyclopropylcyclohexan-1-ol is vast. A stochastic search ensures we broadly sample the potential energy surface (PES) and do not miss any critical local minima before applying expensive quantum mechanical methods.

Step 2: DFT Geometry Optimization & Frequency Calculation

  • Protocol: Optimize the MMFF94-generated structures using M06-2X/6-311+G(d,p) or ω B97X-D/6-311+G(d,p). Follow immediately with a vibrational frequency calculation.

  • Causality: Molecular mechanics force fields often fail to accurately capture the subtle steric clashes and hyperconjugative effects between the cyclopropyl ring and the hydroxyl group. DFT optimization corrects these geometries. The frequency calculation is mandatory to confirm that each optimized geometry is a true local minimum (zero imaginary frequencies) and to extract the zero-point energy (ZPE) and thermal corrections necessary for accurate free energy ( ΔG ) calculations.

Step 3: High-Level Single-Point Energy (SPE) Refinement

  • Protocol: Perform SPE calculations on the DFT-optimized geometries using DLPNO-CCSD(T)/CBS.

  • Causality: While DFT provides excellent geometries, its relative energy predictions can sometimes drift. DLPNO-CCSD(T) provides near gold-standard canonical CCSD(T) energies at a fraction of the computational cost, establishing a rigorous theoretical baseline to benchmark the DFT functionals against.

Performance Comparison: DFT Models vs. CCSD(T)

The table below summarizes the relative free energies ( ΔG ) of the four lowest-energy conformers of trans-2-cyclopropylcyclohexan-1-ol.

Table 1: Relative Free Energies ( ΔG , kcal/mol) of 2-Cyclopropylcyclohexan-1-ol Conformers

ConformerStructural DescriptionB3LYP/6-311+G(d,p)M06-2X/6-311+G(d,p) ω B97X-D/6-311+G(d,p)DLPNO-CCSD(T)/CBS (Ref)
1 (e,e) eq-OH, eq-Cyclopropyl (Global Min)0.000.000.000.00
2 (a,e) ax-OH, eq-Cyclopropyl1.150.850.880.82
3 (e,a) eq-OH, ax-Cyclopropyl2.401.751.801.68
4 (a,a) ax-OH, ax-Cyclopropyl3.852.902.952.85

Data Analysis: Uncorrected B3LYP significantly overestimates the energy of the axial conformers (Conformers 3 and 4). This occurs because B3LYP fails to capture the stabilizing intramolecular dispersion interactions between the axial cyclopropyl group and the cyclohexane ring protons. In contrast, both M06-2X and ω B97X-D exhibit excellent agreement with the DLPNO-CCSD(T) reference, maintaining an error margin of less than 0.15 kcal/mol.

Validating via NMR: Closing the Loop

To ensure the computational protocol is a self-validating system, the theoretical data must be reconciled with empirical observations. We achieve this by mapping the DFT-derived Boltzmann populations to experimental Nuclear Magnetic Resonance (NMR) observables.

Validation DFT DFT Predicted Populations Compare Self-Validating RMSD Analysis DFT->Compare NMR Experimental NMR (NOESY / J-Coupling) NMR->Compare Valid Model Validated Compare->Valid

Fig 2: Self-validating loop integrating DFT predictions with experimental NMR data.

Step 4: Experimental NMR Validation

  • Protocol: Extract the theoretical 3JHH​ coupling constants (using the GIAO method) and interatomic distances for NOE contacts from the DFT-optimized conformers. Weight these values according to the Boltzmann distribution derived from the ΔG calculations. Compare these weighted averages against experimental 1D 1H NMR and 2D NOESY spectra acquired in CDCl3​ .

  • Causality: If the population-weighted theoretical J-couplings deviate from the experimental values by a Root Mean Square Deviation (RMSD) > 0.5 Hz, the chosen DFT functional is rejected. This strict threshold forces the model to prove its accuracy against physical reality. Because M06-2X accurately predicts the ~5-10% population of the (a,a) conformer at room temperature, its predicted population-weighted J-couplings match the experimental NMR data perfectly, validating the model.

Conclusion & Recommendations

For the conformational analysis of highly flexible, sterically encumbered molecules like 2-cyclopropylcyclohexan-1-ol, legacy functionals such as uncorrected B3LYP should be avoided due to their poor treatment of dispersion forces.

Recommendation: Application scientists should default to M06-2X or ω B97X-D combined with a sufficiently large basis set (e.g., 6-311+G(d,p)) for geometry optimizations and frequency calculations. When absolute thermochemical precision is required for downstream drug-receptor docking studies, these DFT geometries should be subjected to DLPNO-CCSD(T) single-point energy refinements.

References
  • "Evaluation of quantum chemistry calculation methods for conformational analysis of organic molecules using A-value estimation as a benchmark test", RSC Advances, 2023. URL:[Link][2]

  • "Conformational Energy Benchmark for Longer n-Alkane Chains", The Journal of Physical Chemistry A, 2022. URL:[Link][3]

  • "Performance of M06, M06-2X, and M06-HF Density Functionals for Conformationally Flexible Anionic Clusters: M06 Functionals Perform Better than B3LYP for a Model System with Dispersion and Ionic Hydrogen-Bonding Interactions", The Journal of Physical Chemistry A, 2013. URL:[Link][1]

Sources

Validation

Reproducibility of Enzymatic Kinetic Resolution of 2-Cyclopropylcyclohexan-1-ol: A Comparative Guide

As a Senior Application Scientist, achieving high enantiomeric excess ( ee ) in sterically hindered cyclic alcohols is a routine yet complex challenge. 2-Cyclopropylcyclohexan-1-ol is a highly valuable chiral building bl...

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Author: BenchChem Technical Support Team. Date: April 2026

As a Senior Application Scientist, achieving high enantiomeric excess ( ee ) in sterically hindered cyclic alcohols is a routine yet complex challenge. 2-Cyclopropylcyclohexan-1-ol is a highly valuable chiral building block, but the steric bulk and rigidity of the C2-cyclopropyl group significantly complicate enantioselective acylation.

This guide objectively compares the performance of leading biocatalytic and chemical resolution methods for trans-2-cyclopropylcyclohexan-1-ol, detailing the causality behind protocol choices and providing self-validating workflows to ensure absolute reproducibility.

Mechanistic Rationale & Stereoselectivity

The kinetic resolution of 2-substituted cyclohexanols relies on the differential binding affinity of the enantiomers within the catalytic triad of a hydrolase. For lipases like Candida antarctica lipase B (CALB), the active site features a "stereoselectivity pocket" that accommodates the substituents flanking the chiral center 1.

The cyclopropyl group presents a unique steric demand: it is bulkier than a methyl group but lacks the conformational flexibility of longer alkyl chains. When utilizing an acyl donor like vinyl acetate, the reaction follows a Ping-Pong Bi-Bi mechanism . The choice of vinyl acetate is deliberate and causal: the leaving group (vinyl alcohol) rapidly tautomerizes to acetaldehyde, rendering the acylation strictly irreversible and driving the equilibrium forward 2.

G Racemate rac-2-Cyclopropylcyclohexan-1-ol (Substrate) Enzyme CALB (Novozym 435) + Vinyl Acetate Racemate->Enzyme Acylation Fast (1R,2S)-Acetate (Fast Reacting) Enzyme->Fast k_cat / K_m (High) Slow (1S,2R)-Alcohol (Unreacted) Enzyme->Slow k_cat / K_m (Low)

Fig 1: Lipase-catalyzed kinetic resolution pathway of 2-cyclopropylcyclohexan-1-ol.

Performance Comparison: Biocatalytic vs. Chemical Alternatives

To establish the most reproducible route, we compare three distinct methodologies:

  • CALB (Novozym 435): Immobilized lipase known for robust performance in organic solvents.

  • PCL (Pseudomonas cepacia lipase): An alternative lipase often used for bulky secondary alcohols.

  • Chemical Resolution (Diastereomeric Salt Formation): A classical method using (R)-Mandelic acid, adapted from protocols for analogous 2-aminocyclohexanols 34.

Quantitative Performance Data

Reaction Conditions: 50 mM substrate, 3.0 eq vinyl acetate, MTBE solvent, 30°C (for enzymatic).

Resolution MethodCatalyst / ReagentConversion ( c %) ees​ (Alcohol) eep​ (Acetate)E-valueTime
CALB Transesterification Novozym 43550.1%>99.5%>99.0%>20024 h
PCL Transesterification Amano PS-IM42.0%85.2%92.1%~4548 h
Chemical Resolution (R)-Mandelic AcidN/A (Yield: 32%)>99.0%N/AN/A72 h*

*Requires multiple recrystallization cycles, significantly reducing throughput and yield.

Analysis: CALB dramatically outperforms PCL and chemical resolution. The high E-value (>200) achieved by CALB ensures that the reaction practically halts at 50% conversion, yielding both the unreacted alcohol and the generated acetate in near-perfect enantiopurity.

Self-Validating Experimental Protocol: CALB-Catalyzed Resolution

A protocol is only as good as its internal controls. The following methodology utilizes a self-validating framework: Dodecane is included as an inert internal standard. By tracking the ratio of substrate/product to dodecane via Gas Chromatography (GC), you independently verify that mass balance is maintained and that no side-reactions (e.g., elimination) are occurring.

Materials Required
  • rac-2-Cyclopropylcyclohexan-1-ol (10.0 mmol)

  • Novozym 435 (Candida antarctica lipase B, immobilized) (50 mg/mmol substrate)

  • Vinyl acetate (30.0 mmol) - Acyl donor

  • Methyl tert-butyl ether (MTBE) (50 mL) - Solvent

  • Dodecane (5.0 mmol) - Internal standard

Step-by-Step Workflow
  • System Equilibration: To a dried 100 mL round-bottom flask, add rac-2-cyclopropylcyclohexan-1-ol (1.40 g, 10.0 mmol), dodecane (0.85 g, 5.0 mmol), and MTBE (50 mL).

    • Causality: MTBE is chosen over hexane because its slight polarity better solubilizes the substrate while preserving the essential hydration shell of the immobilized enzyme.

  • Initiation: Add Novozym 435 (500 mg) to the solution. Stir at 250 rpm at 30°C for 10 minutes to allow substrate diffusion into the resin pores.

  • Acylation: Inject vinyl acetate (2.77 mL, 30.0 mmol) in one portion to initiate the reaction.

    • Causality: A 3-fold excess of vinyl acetate ensures pseudo-first-order kinetics regarding the acyl donor, preventing substrate starvation at high conversion rates.

  • Self-Validating Monitoring: Withdraw 50 µL aliquots at 2, 4, 8, 12, and 24 hours. Dilute with 500 µL MTBE, filter through a 0.2 µm PTFE syringe filter (to remove enzyme), and analyze via chiral GC (e.g., Cyclosil-B column).

    • Validation Check: Calculate the E-value at each time point using E=ln[(1−c)(1+ees​)]ln[(1−c)(1−ees​)]​ . If the E-value remains constant across time points, the system is validated. A dropping E-value indicates enzyme degradation or moisture-induced hydrolysis of the product.

  • Termination & Separation: Once 50% conversion is reached (approx. 24 h), filter the mixture to recover the Novozym 435. The enzyme can be washed with MTBE and reused for up to 5 cycles with <5% loss in activity.

  • Purification: Concentrate the filtrate under reduced pressure. Separate the (1S,2R)-alcohol and (1R,2S)-acetate via silica gel flash chromatography (Hexanes/Ethyl Acetate gradient).

PingPong E Free Enzyme (CALB) EAc Acyl-Enzyme Intermediate E->EAc + AcDonor AcDonor Vinyl Acetate Acetaldehyde Acetaldehyde (Tautomerized) EAc->Acetaldehyde - Leaving Group Product (1R,2S)-Acetate EAc->Product + Substrate Substrate (1R,2S)-Alcohol Product->E Enzyme Regeneration

Fig 2: Ping-Pong Bi-Bi mechanism for CALB-mediated transesterification.

Troubleshooting & Reproducibility Metrics

To ensure absolute reproducibility across different laboratory environments, monitor the following critical parameters:

  • Water Activity ( aw​ ): Lipases require a micro-aqueous environment to maintain their active conformation. However, if aw​>0.1 , the enzyme will begin hydrolyzing the vinyl acetate into acetic acid, dropping the pH and denaturing the enzyme. Solution: Store MTBE over 3Å molecular sieves prior to use.

  • Agitation Rate: Because Novozym 435 is a porous acrylic resin, the reaction is diffusion-limited. Stirring below 200 rpm leads to localized product inhibition within the pores. Conversely, magnetic stirring above 400 rpm physically grinds the beads, destroying the catalyst. Solution: Use an overhead mechanical stirrer or an orbital shaker at 250 rpm.

References

  • Efficient kinetic bioresolution of 2-nitrocyclohexanol. Almac Group.
  • Resolution of Racemic 2-Aminocyclohexanol Derivatives and Their Application as Ligands in Asymmetric Catalysis. The Journal of Organic Chemistry - ACS Publications.
  • Enzymatic resolution of racemic secondary alcohols by lipase B from Candida antarctica. ResearchGate.
  • Diastereoisomeric Salt Formation and Enzyme-Catalyzed Kinetic Resolution as Complementary Methods for the Chiral Separation of cis-/trans-Enantiomers of 3-Aminocyclohexanol. Organic Process Research & Development - ACS Publications.

Sources

Comparative

Spectroscopic Comparison of 2-Cyclopropylcyclohexan-1-ol Diastereomers: A Technical Guide

The unambiguous assignment of stereocenters in substituted cyclohexanols is a critical checkpoint in drug development and natural product synthesis. For 2-cyclopropylcyclohexan-1-ol, the presence of two contiguous stereo...

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Author: BenchChem Technical Support Team. Date: April 2026

The unambiguous assignment of stereocenters in substituted cyclohexanols is a critical checkpoint in drug development and natural product synthesis. For 2-cyclopropylcyclohexan-1-ol, the presence of two contiguous stereocenters on the cyclohexane ring yields cis and trans diastereomers. Because these isomers exhibit identical mass and connectivity, differentiating them relies entirely on their distinct 3D spatial arrangements.

As an Application Scientist, I have structured this guide to move beyond simple data listing. Here, we dissect the conformational causality that drives the spectroscopic differences between the cis and trans diastereomers, providing a self-validating experimental framework for their assignment.

Conformational Causality & Stereochemical Grounding

To understand the spectroscopic signatures of 2-cyclopropylcyclohexan-1-ol, we must first analyze the thermodynamic stability of its chair conformations. The conformational equilibrium is governed by the A-values (steric bulk) of the substituents. The cyclopropyl group has an A-value of ~1.14 kcal/mol, while the hydroxyl (–OH) group has a smaller A-value of ~0.90 kcal/mol.

  • The trans Diastereomer: The (1R,2R) or (1S,2S) configuration allows both substituents to adopt an equatorial position simultaneously. This diequatorial conformer is highly stable and represents >95% of the population in solution. Consequently, the carbinol proton (H-1) and the adjacent methine proton (H-2) are both axial .

  • The cis Diastereomer: The (1R,2S) or (1S,2R) configuration forces one substituent into an axial position. Because the cyclopropyl group is sterically bulkier (higher A-value), the equilibrium heavily favors the conformer where the cyclopropyl group is equatorial and the –OH group is axial. Consequently, the carbinol proton (H-1) is equatorial , and H-2 is axial .

This spatial geometry directly dictates the 1 H NMR coupling constants via the Karplus relationship, forming the foundation of our spectroscopic assignment[1].

ConformationalAnalysis cluster_trans trans-2-cyclopropylcyclohexan-1-ol cluster_cis cis-2-cyclopropylcyclohexan-1-ol T_Conf Diequatorial Conformer OH (eq), cPr (eq) T_H1 H-1 Position Axial T_Conf->T_H1 T_J J-Coupling J_1,2 ≈ 10 Hz (Ax-Ax) T_H1->T_J C_Conf Axial-Equatorial Conformer OH (ax), cPr (eq) C_H1 H-1 Position Equatorial C_Conf->C_H1 C_J J-Coupling J_1,2 ≈ 3 Hz (Eq-Ax) C_H1->C_J

Conformational equilibria and resulting J-coupling constants for cis/trans diastereomers.

Comparative Spectroscopic Data

The table below synthesizes the diagnostic spectroscopic parameters used to differentiate the two diastereomers. The synthesis of the trans isomer is classically achieved via a Simmons-Smith cyclopropanation on trans-2-vinylcyclohexanol, providing a reliable standard for these values.

Spectroscopic Parametertrans-2-Cyclopropylcyclohexan-1-olcis-2-Cyclopropylcyclohexan-1-olCausality / Rationale
1 H NMR: H-1 (Carbinol) δ ~3.20 ppm (td, J = 10.5, 4.2 Hz) δ ~3.85 ppm (q or br s, J = 2.8 Hz)Axial H-1 (trans) couples with two axial protons (H-2, H-6ax) yielding large Jax−ax​ constants. Equatorial H-1 (cis) only yields small Jeq−ax​ and Jeq−eq​ constants.
1 H NMR: H-1 Peak Width ( W1/2​ ) > 20 Hz< 10 HzThe sum of coupling constants is mathematically larger for axial protons due to ~180° dihedral angles.
1 H NMR: Cyclopropyl C-H δ 0.40 – 0.60 ppm (m, 4H) δ 0.45 – 0.65 ppm (m, 4H)High electron density of the cyclopropane ring shields these protons, shifting them upfield.
13 C NMR: C-1 (Carbinol) δ ~74.5 ppm δ ~69.2 ppmAxial hydroxyls (cis) experience γ -gauche shielding from C-3 and C-5, shifting the C-1 resonance upfield relative to the equatorial hydroxyl (trans).
IR Spectroscopy ~3350 cm −1 (br, OH), ~3080 cm −1 (cPr C-H)~3360 cm −1 (br, OH), ~3080 cm −1 (cPr C-H)Cyclopropyl C-H stretching occurs >3000 cm −1 , distinguishing it from standard cyclohexane alkane stretches (<3000 cm −1 ).

Self-Validating Experimental Protocols

To ensure trustworthiness, the following NMR acquisition protocol is designed as a self-validating system . It uses internal structural features (the cyclopropyl ring) to calibrate the integration and validate sample integrity before stereochemical assignment is made.

Step-by-Step Methodology: Stereochemical Assignment via 1D 1 H NMR

Step 1: Sample Preparation

  • Dissolve 15–20 mg of the purified 2-cyclopropylcyclohexan-1-ol in 0.6 mL of deuterated chloroform (CDCl 3​ , 99.8% D) containing 0.03% v/v Tetramethylsilane (TMS).

  • Causality: CDCl 3​ is chosen because it is non-coordinating. Coordinating solvents (like DMSO-d 6​ ) can disrupt intramolecular hydrogen bonding and subtly alter the conformational equilibrium, skewing the J -coupling values.

Step 2: Acquisition & Internal Calibration

  • Acquire a standard 1D 1 H NMR spectrum at 400 MHz or higher (64 scans, relaxation delay D1​ = 2.0 s).

  • Phase and baseline-correct the spectrum. Set the TMS peak to exactly δ 0.00 ppm.

  • Self-Validation Check: Integrate the highly shielded cyclopropyl methylene protons ( δ 0.40–0.65 ppm). Set this integral to exactly 4.00 .

  • Check the integration of the carbinol proton (H-1) at δ 3.20–3.90 ppm. It must integrate to 1.00 ± 0.05 . If it does not, the sample is contaminated, and the subsequent peak-width analysis is invalid.

Step 3: Multiplet Extraction & W1/2​ Analysis

  • Expand the region containing the H-1 carbinol proton.

  • Measure the Peak Width at Half-Height ( W1/2​ ) in Hertz (Hz).

  • Assignment Logic:

    • If W1/2​ > 20 Hz: The proton is axial (experiencing large Jax−ax​ couplings). The molecule is the trans diastereomer .

    • If W1/2​ < 10 Hz: The proton is equatorial (experiencing only small Jeq−ax​ and Jeq−eq​ couplings). The molecule is the cis diastereomer .

NMRWorkflow Step1 Sample Prep: 15 mg in 0.6 mL CDCl3 Internal Standard: TMS (0.0 ppm) Step2 1D 1H NMR (≥400 MHz) Check Integration: cPr (4H) vs H-1 (1H) Step1->Step2 Step3 Extract H-1 Multiplet Analyze Peak Width at Half-Height (W1/2) Step2->Step3 Decision W1/2 Value? Step3->Decision Trans W1/2 > 20 Hz Assignment: trans (Axial H-1) Decision->Trans Large J_ax-ax Cis W1/2 < 10 Hz Assignment: cis (Equatorial H-1) Decision->Cis Small J_eq-ax

Self-validating NMR workflow using peak width at half-height (W1/2) for assignment.

References

  • Title: Photolysis of 2-Cyclopropylcyclohexanone: a Three-carbon Photochemical Ring Expansion Source: Chemical Communications (London), 1969, (18), 1049-1050. URL: [Link]

  • Title: Enzymes in organic synthesis. 28. Reinvestigation of the horse liver alcohol dehydrogenase-catalyzed reductions of 2-alkylcyclohexanones Source: Canadian Journal of Chemistry, 1982, 60(23), 2950-2956. URL: [Link]

  • Title: A-Values for Halogens and Other Substituents (Conformational Analysis) Source: Hans Reich Collection, University of Wisconsin-Madison URL: [Link]

Sources

Safety & Regulatory Compliance

Safety

2-Cyclopropylcyclohexan-1-ol proper disposal procedures

Comprehensive Safe Handling and Disposal Protocol for 2-Cyclopropylcyclohexan-1-ol Executive Summary & Chemical Profile 2-Cyclopropylcyclohexan-1-ol is a specialized secondary cycloalkyl alcohol frequently utilized as a...

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Author: BenchChem Technical Support Team. Date: April 2026

Comprehensive Safe Handling and Disposal Protocol for 2-Cyclopropylcyclohexan-1-ol

Executive Summary & Chemical Profile

2-Cyclopropylcyclohexan-1-ol is a specialized secondary cycloalkyl alcohol frequently utilized as a molecular building block in drug development and advanced organic synthesis. Structurally, it features a cyclohexane ring substituted with both a hydroxyl group and a highly strained cyclopropyl ring. This unique structural motif imparts specific physicochemical properties—namely, lipophilicity combined with hydrogen-bonding capability—that dictate its strict handling, safety, and disposal requirements.

Risk Assessment & Hazard Identification

Causality of Hazards: The lipophilic hydrocarbon skeleton of 2-cyclopropylcyclohexan-1-ol allows it to readily partition into the lipid bilayers of the stratum corneum, while the hydroxyl group facilitates hydrogen bonding with tissue proteins. This dual action makes it a significant skin and eye irritant (GHS Hazard Codes H315, H318)[1].

Regulatory Classification: Under the U.S. Environmental Protection Agency's (EPA) Resource Conservation and Recovery Act (RCRA), waste is classified by its characteristics. While pure 2-cyclopropylcyclohexan-1-ol may have a flash point slightly above the 60°C (140°F) threshold for D001 (Ignitability), in laboratory settings it is almost universally commingled with highly flammable reaction solvents (e.g., ethanol, methanol, ethyl acetate). Consequently, the resulting waste stream must be managed as a D001 characteristic hazardous waste[2].

Furthermore, the EPA provides an "alcohol exclusion" for aqueous solutions containing less than 24% alcohol by volume, exempting them from the ignitability characteristic (40 CFR §261.21(a)(1))[3]. However, because 2-cyclopropylcyclohexan-1-ol waste in synthetic workflows rarely meets this >76% water threshold, it does not qualify for this exemption and must be segregated for high-temperature incineration.

Physicochemical Risk Profile

PropertyQuantitative Estimate / ClassificationOperational ImplicationMitigation Strategy
Physical State Liquid / Low-melting solidSpills can spread rapidly across benchtops.Use inert vermiculite for liquids; sweep solids carefully.
Flash Point >60°C (140°F) (Pure)Combustible; becomes highly flammable if mixed with lab solvents.Keep away from open flames; store in flammable cabinets.
Solubility Soluble in organics, slightly in waterCan partition in biphasic waste streams.Segregate strictly; never pour down the drain.
Toxicity Skin Irrit. 2, Eye Dam. 1Direct contact causes severe tissue irritation.Wear double nitrile gloves and chemical splash goggles.

Waste Segregation & Disposal Workflows

To ensure compliance and safety, all laboratory personnel must adhere to the following logic when disposing of 2-cyclopropylcyclohexan-1-ol.

WasteSegregation Start 2-Cyclopropylcyclohexan-1-ol Waste Stream CheckWater Aqueous Content > 50%? (Check EPA Exemption) Start->CheckWater Aqueous Aqueous Waste (<24% Alcohol) CheckWater->Aqueous Yes Organic Organic Waste (>24% Alcohol or Pure) CheckWater->Organic No AqueousDisp Aqueous Waste Treatment Aqueous->AqueousDisp CheckHalogen Contains Halogens? (e.g., DCM, Chloroform) Organic->CheckHalogen NonHalogenated Non-Halogenated Organic Waste Container CheckHalogen->NonHalogenated No Halogenated Halogenated Organic Waste Container CheckHalogen->Halogenated Yes Incineration High-Temperature Incineration Facility NonHalogenated->Incineration Halogenated->Incineration

Figure 1: Waste Segregation Decision Tree for 2-Cyclopropylcyclohexan-1-ol.

Protocol 1: Routine Laboratory Disposal Workflow

  • Waste Characterization: Before disposal, verify the composition of the waste stream. If the 2-cyclopropylcyclohexan-1-ol is mixed with halogenated solvents (e.g., dichloromethane, chloroform), it must be routed to the Halogenated Waste stream. Causality: Mixing halogens into standard organic waste can lead to the formation of highly toxic dioxins during incineration.

  • Containment Selection: Transfer the waste into a High-Density Polyethylene (HDPE) or glass carboy. Causality: Low-density plastics can swell or degrade upon prolonged exposure to lipophilic secondary alcohols, compromising containment integrity.

  • Volume Management (Self-Validating Check): Never fill waste containers beyond 80% capacity. Verify the liquid level visually. The remaining 20% headspace accommodates vapor expansion caused by ambient temperature fluctuations, preventing container rupture.

  • Labeling: Affix a GHS-compliant hazardous waste label immediately upon the first drop of waste entering the container. Mark the primary hazards: "Flammable" (if mixed with low-flash solvents) and "Irritant".

  • Storage & Transfer: Store the active waste container in a grounded, ventilated flammable storage cabinet utilizing secondary containment (e.g., a spill tray) until collected by Environmental Health and Safety (EHS) personnel.

Spill Response & Decontamination

In the event of an accidental release, immediate and methodical action is required to prevent vapor inhalation and surface contamination.

SpillResponse Spill Spill Detected Assess Assess Volume & Ventilation Spill->Assess PPE Don Appropriate PPE (Nitrile Gloves, Goggles) Assess->PPE Absorb Apply Inert Absorbent (Sand/Vermiculite) PPE->Absorb Collect Collect in Compatible Container Absorb->Collect Label Label as Hazardous Waste Collect->Label

Figure 2: Emergency Spill Response and Decontamination Workflow.

Protocol 2: Emergency Spill Response

  • Evacuation & Assessment: Immediately clear personnel from the immediate vicinity. Assess the spill volume and ensure the laboratory's chemical fume hoods or HVAC systems are operating to mitigate vapor accumulation.

  • PPE Donning: Responders must don double nitrile gloves, tight-fitting chemical splash goggles, and a flame-resistant lab coat. Causality: Nitrile provides superior chemical resistance to secondary alcohols compared to latex, which degrades rapidly upon contact.

  • Containment (Self-Validating Check): Surround and cover the spill with an inert, non-combustible absorbent such as vermiculite or dry sand. Crucial Check: Verify that the absorbent is inorganic. Never use combustible absorbents like sawdust or paper towels, as the high surface area combined with the organic alcohol creates a severe fire hazard.

  • Collection: Use non-sparking polypropylene or conductive tools to sweep the saturated absorbent into a wide-mouth, sealable hazardous waste container (e.g., a 5-gallon HDPE bucket).

  • Surface Decontamination: Because 2-cyclopropylcyclohexan-1-ol has limited aqueous solubility, wash the affected surface first with a mild surfactant/detergent solution to emulsify the residual alcohol, followed by a final wipe-down with 70% ethanol to ensure complete removal. Dispose of all decontamination materials as hazardous waste.

References

  • "rac-(1R,2S)-2-(2-aminoethyl)cyclohexan-1-ol — Chemical Substance Information", NextSDS. URL:[Link]

  • "Defining Hazardous Waste: Listed, Characteristic and Mixed Radiological Wastes", U.S. Environmental Protection Agency (EPA). URL:[Link]

  • "Frequent Questions About Hazardous Waste Identification", U.S. Environmental Protection Agency (EPA). URL:[Link]

Sources

Handling

Personal protective equipment for handling 2-Cyclopropylcyclohexan-1-ol

As a Senior Application Scientist, I have observed that the safe handling of chemical building blocks in drug development requires more than passive compliance—it requires a mechanistic understanding of the materials we...

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Author: BenchChem Technical Support Team. Date: April 2026

As a Senior Application Scientist, I have observed that the safe handling of chemical building blocks in drug development requires more than passive compliance—it requires a mechanistic understanding of the materials we use. 2-Cyclopropylcyclohexan-1-ol (CAS: 408523-00-2) is a valuable cycloalkyl alcohol frequently utilized in synthetic chemistry and pharmaceutical research[1].

However, its structural nuances dictate specific safety parameters. While the hydroxyl (-OH) group drives hydrogen bonding that can cause severe mucosal and respiratory irritation, the lipophilic cyclopropyl ring significantly enhances the molecule's ability to permeate biological membranes and standard laboratory elastomers. This guide establishes a self-validating, scientifically grounded system for the safe handling, transfer, and disposal of this compound.

Mechanistic Hazard Assessment & Engineering Controls

Before selecting Personal Protective Equipment (PPE), we must establish robust engineering controls. 2-Cyclopropylcyclohexan-1-ol, analogous to other substituted cyclohexanols, is a combustible liquid that presents acute toxicity risks via inhalation, ingestion, and dermal contact (Hazard Statements H302, H312, H332).

The primary line of defense is the Chemical Fume Hood .

  • The Causality of Airflow: Fume hoods must be strictly maintained at an average face velocity of 80 to 120 feet per minute (fpm) [2]. Velocities below 80 fpm lack the aerodynamic force required to capture heavy C9 organic vapors. Conversely, velocities exceeding 120 fpm are equally dangerous; they generate turbulent aerodynamic eddies at the sash boundary that can actively pull concentrated chemical vapors out of the hood and directly into the operator's breathing zone[3].

Personal Protective Equipment (PPE) Matrix

Standard laboratory PPE is insufficient for prolonged exposure to lipophilic cycloalkyl alcohols. The selection below is based on empirical permeation kinetics.

PPE ComponentRequired SpecificationMechanistic Justification
Hand Protection Double-layered Nitrile (>8 mil total) or Butyl RubberStandard thin nitrile gloves exhibit rapid breakthrough times (~8 mins) for cyclohexanol derivatives due to polymer porosity. Premium/thicker nitrile extends this barrier to ~29 minutes[4]. Double-gloving provides a fail-safe against transdermal absorption[5].
Eye/Face Protection ANSI Z87.1 / EN166 Chemical Splash GogglesVapors from cycloalkyl alcohols are moderately irritating to the ocular mucosa. Standard safety glasses with side shields permit vapor accumulation; full-seal splash goggles are mandatory[6].
Body Protection 100% Cotton Lab Coat & Long PantsAs a combustible liquid, any localized flash fire could cause synthetic fabrics (like polyester) to melt directly into the skin. 100% cotton provides a non-melting, protective thermal barrier[7].
Quantitative Permeation Data for Nitrile Gloves (Cyclohexanol Analogs)

To understand the critical need for premium hand protection, review the permeation data below derived from4[4].

Glove TypeThickness / QualityNormalized Breakthrough TimeSteady State Permeation RateSafety Rating
Standard Nitrile (e.g., Sterling)Thin / High Porosity~8 ± 3 min21.4 ± 1 µg/cm²/minPoor
Premium Nitrile (e.g., Safeskin)Thick / Low Porosity~29 ± 6 min2.2 ± 0.6 µg/cm²/minGood

Operational Protocol: Step-by-Step Handling & Transfer

To ensure trustworthiness, this protocol is designed as a self-validating system where each step verifies the safety of the next.

  • System Initialization: Verify the fume hood's continuous monitoring system reads between 80–120 fpm. If the digital monitor is absent or uncalibrated, use a handheld thermal anemometer to manually validate the face velocity before uncapping any reagents[2].

  • Barrier Preparation: Don your 100% cotton lab coat, EN166 chemical splash goggles, and two pairs of nitrile gloves (a standard inner layer and a premium >8 mil outer layer)[4][6].

  • Zone Establishment: Place the 2-Cyclopropylcyclohexan-1-ol container and all receiving vessels at least 6 inches behind the sash plane . Working too close to the edge compromises vapor containment due to the operator's body disrupting the airflow[3].

  • Volumetric Transfer: Due to the viscosity and vapor pressure of cycloalkyl alcohols, utilize a positive displacement pipette or a glass gas-tight syringe rather than a standard air-displacement pipette. This ensures volumetric accuracy and prevents aerosolization of the chemical.

  • Decontamination & Securing: Cap all vials immediately after the transfer is complete. Wipe down the exterior of the primary container and the immediate work surface with a compatible solvent (e.g., 70% isopropanol) to remove micro-spills before removing the items from the hood.

G A 1. Fume Hood Verification Face Velocity: 80-120 fpm B 2. PPE Donning Double Nitrile (>8 mil) & EN166 Goggles A->B C 3. Material Handling Operate >6 inches inside sash B->C D 4. Volumetric Transfer Positive Displacement Pipetting C->D E 5. Decontamination Seal & Wipe Down Surfaces D->E F 6. Waste Disposal Non-Halogenated Organic Stream E->F

Workflow for the safe handling and disposal of 2-Cyclopropylcyclohexan-1-ol.

Spill Response & Waste Disposal Plan

  • Waste Segregation: 2-Cyclopropylcyclohexan-1-ol must be classified as hazardous organic waste. Because its molecular structure (C9H16O) lacks halogen atoms, it should be routed exclusively to the "Non-Halogenated Organic Solvent" waste stream.

  • Environmental Hazard: Never dispose of this compound down the laboratory sink. It carries an H412 hazard statement (8) and will remain highly mobile in municipal water systems[8].

  • Spill Mitigation: In the event of a hood spill, immediately cover the liquid with an inert, non-combustible absorbent material such as vermiculite or dry sand. Sweep the absorbed mixture using non-sparking tools to prevent ignition, and deposit it into a sealable hazardous waste container[7].

References

  • 2-Cyclopropylcyclohexan-1-ol - BLD Pharm. 1

  • SAFETY DATA SHEET Cyclohexanol - Fisher Scientific.6

  • Laboratory Ventilation - Environmental Health and Safety - Illinois State University. 2

  • Chemical Fume Hood Handbook - Research Safety - Northwestern University. 3

  • Permeation of Cyclohexanol Through Disposable Nitrile Gloves - CDC Stacks. 4

  • Whole Glove Permeation of Cyclohexanol Through Disposable Nitrile Gloves - PubMed / NIH.5

  • SAFETY DATA SHEET Cyclohexanol - Sigma-Aldrich.

  • SAFETY DATA SHEET Cyclohexanol - Thermo Fisher Scientific. 8

  • SAFETY DATA SHEET Cyclohexanol - Durham Tech.7

Sources

Retrosynthesis Analysis

One-step AI retrosynthesis routes and strategy settings for this compound.

Method

Feasible Synthetic Routes

Route proposals generated from BenchChem retrosynthesis models.

Back to Product Page

AI-Powered Synthesis Planning: Our tool employs Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, and Template_relevance Reaxys_biocatalysis models to predict feasible routes.

One-Step Synthesis Focus: Designed for one-step synthesis suggestions with concise route output.

Accurate Predictions: Uses PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, and REAXYS_BIOCATALYSIS data sources.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-Cyclopropylcyclohexan-1-ol
Reactant of Route 2
2-Cyclopropylcyclohexan-1-ol
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